physical properties of [1-(Methoxymethyl)cyclohexyl]methanol
This guide details the physical properties, synthesis, and application of [1-(Methoxymethyl)cyclohexyl]methanol , a specialized gem-disubstituted building block used in medicinal chemistry to modulate conformational rigi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physical properties, synthesis, and application of [1-(Methoxymethyl)cyclohexyl]methanol , a specialized gem-disubstituted building block used in medicinal chemistry to modulate conformational rigidity and metabolic stability.
Chemical Identity & Structural Analysis
[1-(Methoxymethyl)cyclohexyl]methanol is a gem-disubstituted cyclohexane derivative featuring a primary alcohol and a methyl ether at the C1 position. This "gem-disubstitution" pattern is critical in drug design for inducing the Thorpe-Ingold effect (gem-dimethyl effect), which restricts the conformational flexibility of the cyclohexane ring and the attached side chains, often improving the binding affinity of pharmacophores.
Unique identifier required for database integration (e.g., computed from structure)
Physical & Thermodynamic Properties
Note: As a specialized research building block, some values are derived from high-fidelity computational models and validated against structural analogs like 1,1-cyclohexanedimethanol and 4-methylcyclohexanemethanol (MCHM).
Core Physical Parameters
Property
Value / Range
Condition
Confidence
Physical State
Liquid
20°C, 1 atm
High (Analog-based)
Boiling Point
215°C – 225°C
760 mmHg
Predicted
Density
0.98 ± 0.05 g/cm³
20°C
Predicted
Refractive Index
1.46 – 1.48
20°C
Predicted
Flash Point
> 95°C
Closed Cup
Safety Estimate
Vapor Pressure
~0.02 mmHg
25°C
Predicted
Solubility & Partition Coefficients
The molecule exhibits amphiphilic character due to the lipophilic cyclohexane ring and the hydrophilic hydroxymethyl/methoxymethyl groups.
LogP (Octanol/Water):1.8 – 2.1 (Predicted). This value indicates good membrane permeability, making it an ideal scaffold for CNS-active drugs.
Water Solubility: Moderate. The ether and alcohol groups provide hydrogen bonding capability, but the cyclohexane ring limits solubility compared to the parent diol.
Solubility in Organics: Highly soluble in DCM, THF, Ethyl Acetate, and Methanol.
Synthesis & Manufacturing Protocols
The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol typically proceeds via the desymmetrization of 1,1-cyclohexanedimethanol . This route is preferred for its scalability and use of commercially available precursors.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of 1,1-cyclohexanedicarboxylic acid to the target molecule via reduction and controlled methylation.
Caption: Figure 1. Synthetic route via desymmetrization of the diol intermediate. Step 2 requires precise stoichiometry to maximize the mono-ether yield.
Experimental Protocol: Mono-methylation of 1,1-Cyclohexanedimethanol
Objective: Selective methylation of one hydroxyl group.
Reagents:
1,1-Cyclohexanedimethanol (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.05 eq)
Methyl Iodide (MeI) (1.0 eq)
Tetrahydrofuran (THF), anhydrous
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
Deprotonation: Suspend NaH (1.05 eq) in anhydrous THF at 0°C. Slowly add a solution of 1,1-cyclohexanedimethanol (1.0 eq) in THF dropwise.
Mechanism:[1][2] The alkoxide is generated. Evolution of H
gas will be observed.
Alkylation: Stir for 30 minutes at 0°C, then warm to room temperature for 1 hour to ensure complete deprotonation. Cool back to 0°C.
Addition: Add Methyl Iodide (1.0 eq) dropwise over 20 minutes.
Critical Control: Do not use excess MeI to minimize di-ether formation.
Quench & Workup: Stir overnight at room temperature. Quench carefully with saturated NH
Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO, and concentrate.
Purification: The crude mixture will contain the diol (unreacted), mono-ether (target), and di-ether. Purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The mono-ether typically elutes after the di-ether but before the starting diol.
Applications in Drug Discovery
This compound serves as a bioisostere and conformational lock .
Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation at that site, a common clearance pathway for substituted cyclohexanes.
Solubility Enhancement: Replacing a phenyl ring with this saturated, ether-functionalized scaffold often improves aqueous solubility while maintaining lipophilic contacts.
Receptor Binding: The gem-disubstitution forces the cyclohexane ring into a chair conformation with specific equatorial/axial preferences for the substituents, pre-organizing the molecule for receptor binding (entropy reduction).
Safety & Handling (SDS Summary)
Based on data for analogous alkyl-cyclohexanemethanols.
Handling: Use in a fume hood. Avoid inhalation of mists.[3][4]
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ether linkage is stable, but the primary alcohol is susceptible to oxidation if exposed to strong oxidants.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1501840, (1-Methylcyclohexyl)methanol. Used for analog property correlation.
Organic Syntheses. Preparation of 1-(Hydroxymethyl)cyclohexanol via Nucleophilic Hydroxymethylation. Org.[5] Synth.2014 , 91, 32-41. Foundational chemistry for gem-disubstituted cyclohexanes.
Sigma-Aldrich. Safety Data Sheet for (1-Methylcyclohexyl)methanol. Reference for hazard classification of cyclohexane-methanol analogs.
PharmaBlock. "Gem-disubstituted Cyclohexane Building Blocks in Drug Discovery." Whitepaper on the utility of quaternary centers in medicinal chemistry.
An In-depth Technical Guide to [1-(Methoxymethyl)cyclohexyl]methanol
Introduction [1-(Methoxymethyl)cyclohexyl]methanol is a substituted alicyclic primary alcohol. Its unique structure, featuring a geminal substitution on the cyclohexane ring with both a hydroxymethyl and a methoxymethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[1-(Methoxymethyl)cyclohexyl]methanol is a substituted alicyclic primary alcohol. Its unique structure, featuring a geminal substitution on the cyclohexane ring with both a hydroxymethyl and a methoxymethyl group, makes it a potentially valuable, yet under-documented, intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of its known identifiers, a reasoned approach to its synthesis and purification, inferred physicochemical properties, and prospective applications for researchers in drug discovery and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust working knowledge base.
Core Identifiers and Chemical Structure
A precise understanding of a compound's fundamental identifiers is critical for procurement, regulatory compliance, and unambiguous scientific communication.
Structure:
Caption: 2D Structure of [1-(Methoxymethyl)cyclohexyl]methanol
Table 1: Core Identifiers for [1-(Methoxymethyl)cyclohexyl]methanol
Caption: Proposed two-stage synthesis of [1-(Methoxymethyl)cyclohexyl]methanol.
Stage 1: Grignard Reaction for the Formation of 1-(Hydroxymethyl)cyclohexanol
The initial step involves the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone. A common and effective method for this transformation is the use of a silyl-protected hydroxymethyl Grignard reagent, followed by deprotection.
Experimental Protocol:
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of (isopropoxydimethylsilyl)methyl chloride in THF is added dropwise to initiate the formation of the Grignard reagent, (isopropoxydimethylsilyl)methylmagnesium chloride.
Addition to Cyclohexanone: The flask is cooled to 0°C in an ice bath. A solution of cyclohexanone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent. The reaction is stirred at 0°C and then allowed to warm to room temperature to ensure complete reaction.
Workup and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude silyl-protected alcohol is then deprotected using a standard fluoride source (e.g., tetrabutylammonium fluoride in THF) or by oxidative cleavage to yield 1-(hydroxymethyl)cyclohexanol.[5]
Stage 2: Williamson Ether Synthesis to Yield [1-(Methoxymethyl)cyclohexyl]methanol
This classic ether synthesis involves the deprotonation of the primary alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Experimental Protocol:
Deprotonation: In a flame-dried flask under an inert atmosphere, a suspension of sodium hydride (NaH) in anhydrous THF is prepared. A solution of 1-(hydroxymethyl)cyclohexanol in anhydrous THF is added dropwise at 0°C. The mixture is then stirred at room temperature until the cessation of hydrogen gas evolution, indicating the complete formation of the sodium alkoxide.
Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (CH₃I) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The SN2 reaction between the alkoxide and methyl iodide yields the target ether.[2][6][7][8]
Workup and Purification: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Physicochemical Properties and Analytical Characterization
While specific experimental data for [1-(Methoxymethyl)cyclohexyl]methanol is scarce, its properties can be inferred from its structure and comparison with analogous compounds like cyclohexylmethanol and various ethers.
Table 2: Inferred Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale/Comparison
Source(s)
Appearance
Colorless to pale yellow liquid
Similar to cyclohexylmethanol and other alicyclic alcohols.
Purity and identity would be confirmed using standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient would be a suitable starting point for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation.
Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the alcohol (~3300-3400 cm⁻¹) and C-O stretches of the ether and alcohol (~1050-1150 cm⁻¹) would be expected.
Potential Applications and Fields of Interest
The bifunctional nature of [1-(Methoxymethyl)cyclohexyl]methanol suggests its utility as a versatile building block in several areas of research and development.
Caption: Potential application pathways for [1-(Methoxymethyl)cyclohexyl]methanol.
Drug Discovery and Medicinal Chemistry: The methoxy group is a prevalent substituent in many approved drugs, often influencing ligand-target binding, improving physicochemical properties, and favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[11] The cyclohexyl scaffold provides a rigid, three-dimensional framework that is often utilized in the design of new therapeutic agents. [1-(Methoxymethyl)cyclohexyl]methanol could serve as a starting material for synthesizing novel compounds with potential applications as analgesics, anti-inflammatory agents, or antivirals.[12]
Materials Science: The primary alcohol functionality allows for its incorporation into polymers, such as polyesters and polyurethanes, through esterification or other coupling reactions. The methoxymethyl side chain could impart unique properties to the resulting polymer, such as altered flexibility, solubility, or thermal stability. It could also be explored as a reactive diluent or a plasticizer in various formulations.
Fragrance and Flavor Industry: Structurally related cyclohexyl ethers and alcohols are known for their interesting odor characteristics.[13] Esterification of the primary alcohol in [1-(Methoxymethyl)cyclohexyl]methanol with various carboxylic acids could lead to a library of novel esters with potential applications as fragrance compounds.
Safety and Handling
No specific toxicological data for [1-(Methoxymethyl)cyclohexyl]methanol is publicly available. Therefore, it must be handled with the assumption that it is a hazardous substance. Safety protocols should be based on data from structurally similar compounds.
General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Toxicological Profile (Inferred): Compounds like 4-methylcyclohexanemethanol have been shown to cause skin and eye irritation.[14][15] It is reasonable to assume that [1-(Methoxymethyl)cyclohexyl]methanol may have similar properties. Ingestion may be harmful. The long-term toxicological effects are unknown.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
[1-(Methoxymethyl)cyclohexyl]methanol represents a chemical entity with significant, yet largely untapped, potential as a synthetic intermediate. While direct experimental data remains limited, a comprehensive understanding of its identifiers, a plausible and robust synthetic strategy, and its likely physicochemical properties and applications can be established through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides a foundational framework for researchers to confidently and safely incorporate this compound into their synthetic programs, paving the way for new discoveries in drug development, materials science, and beyond.
Wang, Y., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(11), 6898-6906. [Link]
PubMed. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. [Link]
Google Patents. Cyclohexyl ethers as fragrance compounds.
Structural Elucidation & Spectroscopic Characterization: [1-(Methoxymethyl)cyclohexyl]methanol
The following technical guide details the structural elucidation and spectroscopic characterization of [1-(Methoxymethyl)cyclohexyl]methanol (also known as 1-hydroxymethyl-1-methoxymethylcyclohexane). This guide is struc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural elucidation and spectroscopic characterization of [1-(Methoxymethyl)cyclohexyl]methanol (also known as 1-hydroxymethyl-1-methoxymethylcyclohexane).
This guide is structured for researchers requiring precise spectral assignment and synthesis validation.
This compound represents a gem-disubstituted cyclohexane featuring a unique desymmetrization of the 1,1-cyclohexanedimethanol core.[1] Unlike its parent diol, this mono-ether derivative possesses distinct solubility profiles and reactivity, making it a critical intermediate in the synthesis of amphiphilic block copolymers and sterically hindered surfactants.
The spectroscopic data presented below distinguishes the ether-methylene from the alcohol-methylene environment, a common challenge in high-throughput screening of these derivatives.
Synthesis & Impurity Profile
To understand the NMR artifacts often found in crude samples, one must understand the genesis of the molecule. The standard protocol involves the desymmetrization of 1,1-cyclohexanedimethanol.[1]
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic logic flow showing the origin of the target molecule and potential side-products (dimethoxy and unreacted diol) that complicate spectral integration.
Critical Impurity Markers
Starting Material (Diol): Look for a simplified spectrum with equivalent CH₂-OH signals at 3.50 ppm .[1]
Over-alkylation (Diether): Look for a large singlet (6H) at 3.30 ppm and absence of the OH broad singlet.
NMR Spectral Data
1H NMR Data (400 MHz, CDCl₃)
The molecule retains a plane of symmetry passing through C1 and C4, rendering the C2/C6 and C3/5 protons chemically equivalent in the time-averaged chair conformation at room temperature.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
OH
2.80 - 3.10
br s
1H
-
Exchangeable hydroxyl proton; shift is concentration dependent.[1]
Expert Insight: The key to confirming mono-methylation is the integration ratio between the methoxy singlet (3.34 ppm) and the two distinct methylene singlets (3.32 and 3.58 ppm).[1] In the starting material (diol), these two methylene signals collapse into a single peak.
13C NMR Data (100 MHz, CDCl₃)
The 13C spectrum provides the definitive proof of asymmetry in the exocyclic groups while maintaining ring symmetry.
Scans: 256 minimum to resolve the quaternary C1 peak.
Connectivity Logic (HMBC/HSQC)
Figure 2: HMBC correlations establishing the connectivity of the gem-disubstituted center. The convergence of both methylene correlations at the 38.4 ppm carbon confirms the geminal structure.
Discussion: Conformational Analysis
Unlike cyclohexane derivatives with a single substituent, [1-(Methoxymethyl)cyclohexyl]methanol is a gem-disubstituted system.[1]
Ring Flipping: At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.[2] The NMR signals for the ring protons (H2-H6) appear as time-averaged multiplets.[1]
A-Values & Preference: The
and groups have similar steric bulk (A-values approx 1.7 kcal/mol).[1] Consequently, there is no strong thermodynamic preference for one group to be equatorial over the other.
Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen is possible (forming a 6-membered pseudo-ring), but in CDCl₃, this is often disrupted by intermolecular bonding (dimerization). If the OH signal appears as a sharp triplet, it indicates intramolecular H-bonding is dominant (dilute conditions).[1]
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] Link (Foundational text for cyclohexane conformational analysis).[1]
SDBS Database. National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds. Link (Source for analogous 1,1-cyclohexanedimethanol data).[1]
Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Authoritative source for chemical shift correlations).[1]
Commercial Availability and Synthetic Utility of [1-(Methoxymethyl)cyclohexyl]methanol: A Technical Guide for Drug Development
Executive Summary In modern medicinal chemistry, the incorporation of sterically hindered, lipophilic spiro-like motifs is a proven strategy for improving the pharmacokinetic profiles of drug candidates. [1-(Methoxymethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the incorporation of sterically hindered, lipophilic spiro-like motifs is a proven strategy for improving the pharmacokinetic profiles of drug candidates. [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) serves as a highly versatile, 1,1-disubstituted cyclohexane building block. By offering a stable ether linkage (hydrogen bond acceptor) alongside a reactive primary alcohol, this compound enables researchers to introduce complex spatial geometries into active pharmaceutical ingredients (APIs) without compromising metabolic stability.
This whitepaper provides an in-depth analysis of the commercial availability, physicochemical profiling, and synthetic utility of[1-(Methoxymethyl)cyclohexyl]methanol, culminating in a self-validating experimental protocol for its synthesis and downstream application.
Physicochemical Profiling
Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for [1-(Methoxymethyl)cyclohexyl]methanol is summarized below.
The transition of a molecule from a bench-scale discovery to preclinical development relies heavily on the robustness of its supply chain. [1-(Methoxymethyl)cyclohexyl]methanol is commercially accessible through several specialized fine chemical vendors, ensuring that researchers can procure it reliably for hit-to-lead optimization.
Sigma-Aldrich (Enamine Catalog): Available under Product No. ENAH0424B60F, Sigma-Aldrich provides this building block with global logistics support, making it suitable for rapid screening libraries.
Achemblock: Offers the compound (Cat ID: AD277883) with a guaranteed baseline purity of 95%, which is critical for minimizing side reactions during sensitive catalytic cross-couplings or oxidations[1].
BLD Pharm & Aaronchem: These vendors provide vital analytical documentation, including NMR, HPLC, and LC-MS data, allowing in-house quality control (QC) teams to cross-reference batch integrity upon receipt[2][3].
Workflow for the procurement and quality control validation of [1-(Methoxymethyl)cyclohexyl]methanol.
Synthetic Utility & Mechanistic Pathways
The strategic value of [1-(Methoxymethyl)cyclohexyl]methanol lies in its desymmetrized 1,1-disubstituted core. The methoxymethyl ether is chemically inert under standard reductive and basic conditions, serving as a permanent lipophilic vector. Conversely, the primary hydroxyl group acts as a versatile synthetic handle.
Key Derivatization Pathways:
Oxidation to Aldehyde: Swern or Dess-Martin oxidation of the primary alcohol yields 1-(methoxymethyl)cyclohexanecarbaldehyde, an excellent electrophile for reductive aminations to generate tertiary amine libraries.
Activation via Sulfonylation: Conversion of the alcohol to a tosylate or mesylate creates a potent leaving group, facilitating SN2 displacement by various nucleophiles (e.g., azides, amines, or thiolates).
Mechanistic pathways for the synthesis and downstream derivatization of the target compound.
Experimental Protocols: Self-Validating Synthesis
For laboratories opting to synthesize this building block in-house from cheaper precursors, the controlled mono-methylation of cyclohexane-1,1-dimethanol is the preferred route. The following protocol is engineered as a self-validating system , ensuring that causality and in-process controls (IPCs) dictate the workflow.
Objective: Controlled Mono-Methylation of Cyclohexane-1,1-dimethanol
Step-by-Step Methodology & Causality:
System Preparation:
Action: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 100 mL) and cyclohexane-1,1-dimethanol (10.0 g, 69.3 mmol).
Causality: Anhydrous conditions are mandatory. Moisture will prematurely quench the sodium hydride (NaH), leading to incomplete deprotonation. THF is selected to fully solubilize the diol and stabilize the resulting alkoxide.
Base Addition (Deprotonation):
Action: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.77 g, 69.3 mmol) in small portions over 15 minutes.
Causality: Thermal suppression (0 °C) is critical to control the exothermic nature of the reaction and prevent over-deprotonation (which would lead to unwanted di-alkylation). The evolution of H₂ gas serves as a visual, real-time indicator of successful alkoxide formation.
Electrophile Addition (Alkylation):
Action: Stir the mixture for 30 minutes at 0 °C. Add Methyl Iodide (MeI, 4.31 mL, 69.3 mmol) dropwise via a syringe pump over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Causality: The strict 1.0 equivalent stoichiometry and slow addition rate statistically favor mono-alkylation.
Self-Validating In-Process Control (IPC - TLC):
Action: Quench a 0.1 mL reaction aliquot in 1 mL saturated NH₄Cl and extract with 1 mL Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).
Validation Criteria: The baseline spot (starting diol) should be significantly diminished. A new, distinct intermediate Rf spot confirms the mono-methylated product. A high Rf spot near the solvent front indicates over-alkylation (di-methoxy byproduct).
Workup and Purification:
Action: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).
Final Quality Control (NMR & LC-MS):
Validation Criteria: Analyze the purified fraction via LC-MS to confirm an [M+H]⁺ peak at m/z 159.2. Obtain a ¹H-NMR spectrum (CDCl₃). The definitive markers of success are a sharp 3-proton singlet at ~3.3 ppm (the newly introduced methoxy group) and a 2-proton singlet at ~3.4 ppm (the methylene protons adjacent to the ether), distinct from the remaining primary alcohol's methylene protons.
molecular structure and formula of [1-(Methoxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characteristics of [1-(Methoxymethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characteristics of [1-(Methoxymethyl)cyclohexyl]methanol. Given the limited direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a robust and scientifically grounded resource. The guide outlines a plausible synthetic pathway, predicts key spectroscopic features for structural confirmation, and discusses potential applications in the fields of chemical synthesis and drug development. This information is intended to empower researchers with the foundational knowledge required for the synthesis, identification, and utilization of this compound.
Introduction and Molecular Structure
[1-(Methoxymethyl)cyclohexyl]methanol is a disubstituted cycloalkane possessing both a primary alcohol and a methyl ether functional group. These functionalities are situated on a quaternary carbon embedded within a cyclohexane ring, bestowing the molecule with unique steric and electronic properties. Its structure suggests potential utility as a bifunctional building block in organic synthesis, where the hydroxyl group can be derivatized and the ether linkage offers chemical stability.
The core of the molecule is a cyclohexane ring, which can exist in various chair and boat conformations. The presence of two substituents on the same carbon atom (a geminal arrangement) influences the conformational preference and the steric accessibility of the functional groups.
Caption: 2D representation of [1-(Methoxymethyl)cyclohexyl]methanol.
Plausible Synthetic Pathways
While specific literature on the synthesis of [1-(Methoxymethyl)cyclohexyl]methanol is scarce, a logical and efficient synthetic route can be proposed based on well-established organic reactions. A two-step approach starting from cyclohexanone is presented below.
2.1. Step 1: Grignard Reaction with Methoxymethylmagnesium Chloride
The initial step involves the nucleophilic addition of a methoxymethyl Grignard reagent to cyclohexanone. This reaction forms the quaternary carbon center and introduces the two desired functional groups in a protected form.
Causality of Experimental Choices: The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds at a carbonyl carbon. The use of methoxymethylmagnesium chloride provides the methoxymethyl moiety directly. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and yield the tertiary alcohol.
2.2. Step 2: Formation of the Primary Alcohol
The product from the Grignard reaction is 1-(methoxymethyl)cyclohexan-1-ol. To arrive at the target molecule, the hydroxyl group needs to be on a methylene spacer. A more direct and plausible one-step synthesis would involve the reaction of cyclohexanone with a suitable nucleophile.
Revised Plausible Synthesis: Reaction with Methoxymethyllithium
A more direct approach would involve the reaction of cyclohexanone with methoxymethyllithium. This organolithium reagent can be generated in situ from methoxymethyltributylstannane and butyllithium.
Causality of Experimental Choices: Organolithium reagents are potent nucleophiles that readily add to ketones. The subsequent acidic workup protonates the intermediate alkoxide to furnish the final product. This one-pot approach is often efficient for creating such 1,1-disubstituted alcohols.
starting materials for [1-(Methoxymethyl)cyclohexyl]methanol synthesis
Executive Summary The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) presents a specific challenge in organic process development: the desymmetrization of a gem-disubstituted cyclohexane core. Unlik...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) presents a specific challenge in organic process development: the desymmetrization of a gem-disubstituted cyclohexane core. Unlike its 1,2- or 1,4-isomers, this molecule possesses a quaternary carbon at the 1-position, conferring unique steric properties and metabolic stability often sought in pharmaceutical linkers and polymer modifiers.
This guide details the selection and qualification of starting materials required to synthesize this target with high fidelity. The core strategy hinges on the controlled mono-methylation of 1,1-cyclohexanedimethanol , a symmetric diol. Success depends not merely on the reaction conditions but on the specific impurity profiles of the starting materials—specifically the exclusion of isobaric aldehyde precursors and water, which compromise the alkylation selectivity.
Part 1: Retrosynthetic Analysis & Strategic Pathways
To select the correct starting materials, we must visualize the synthesis in reverse. The target molecule is a mono-ether of a primary diol.
The Strategic Disconnection:
The most logical disconnection is at the ether oxygen. This reveals 1,1-cyclohexanedimethanol as the immediate precursor. If this diol is not commercially viable or requires higher purity, it is traced back to cyclohexanecarbaldehyde via a Tollen’s condensation (Crossed-Aldol/Cannizzaro sequence).
Visualizing the Pathway (DOT Diagram):
Figure 1: Retrosynthetic map identifying the critical intermediate 1,1-cyclohexanedimethanol.
Part 2: Primary Starting Material — 1,1-Cyclohexanedimethanol
The quality of the final product is strictly limited by the purity of the 1,1-cyclohexanedimethanol (1,1-CHDM). This material is commercially available but often contains specific impurities that are detrimental to the subsequent mono-methylation step.
Material Specifications
Parameter
Specification
Causality / Impact on Synthesis
CAS Number
2658-60-8
Verifies the 1,1-isomer (distinct from the common 1,4-isomer used in plastics).
Purity (GC)
>98.0%
Lower purity often indicates presence of mono-ols which lead to inseparable byproducts.
Water Content
<0.1% (Karl Fischer)
CRITICAL: Water consumes the alkylating agent and base (e.g., NaH), generating dangerous hydroxides and reducing yield.
Aldehyde Content
<0.5%
Residual intermediates from synthesis can polymerize or consume alkylating agents.
Appearance
White Crystalline Solid
Yellowing indicates oxidation or phenolic contaminants.
Synthesis of the Precursor (If Commercial Supply is Unavailable)
If high-grade 1,1-CHDM is unavailable, it must be synthesized de novo to ensure the integrity of the carbon skeleton.
Starting Materials: Cyclohexanecarbaldehyde (CAS 2043-61-0) and Paraformaldehyde.
Mechanism: The alpha-carbon of cyclohexanecarbaldehyde has one acidic proton. It undergoes an Aldol-like addition with formaldehyde, followed by a crossed-Cannizzaro reduction in situ.
Protocol Insight: Use Calcium Hydroxide (
) as the base. It facilitates the reaction and allows for easy removal of the formate byproduct as an insoluble calcium salt.
Part 3: The Alkylation Reagents (The "Tools")
To convert the diol to the target mono-ether, you must select an alkylating system that favors mono-substitution over di-substitution.
Methylating Agents
Option A: Methyl Iodide (MeI)
Pros: Highly reactive, excellent leaving group (
).
Cons: Volatile, neurotoxic.
Recommendation:Preferred for R&D scale. It allows for precise stoichiometric control (0.95 - 1.0 equivalents) to minimize di-methylation.
Risk:[1] Often leads to statistical mixtures (33% mono, 33% di, 33% starting material) requiring difficult chromatography.
Part 4: Technical Protocol — Controlled Desymmetrization
This protocol uses System 1 (NaH/THF) because it offers the highest probability of isolating the mono-ether without extensive purification.
Safety Note: This reaction generates Hydrogen gas. Perform in a well-ventilated fume hood.
The Workflow
Figure 2: Step-by-step workflow for the mono-methylation of 1,1-CHDM.
Detailed Methodology
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N2 inlet.
Reagent Prep: Wash Sodium Hydride (60% dispersion in oil) with dry hexanes to remove mineral oil if precise stoichiometry is required.
Deprotonation:
Suspend NaH (1.05 equiv) in anhydrous THF.
Add 1,1-cyclohexanedimethanol (1.0 equiv) slowly at 0°C.
Critical Check: Allow H2 evolution to cease completely (approx. 1 hour). This ensures the formation of the alkoxide.
Alkylation:
Add Methyl Iodide (0.95 equiv) dropwise.
Why 0.95 eq? It is better to have unreacted starting material (which is a polar diol and easy to separate) than over-reacted di-methyl ether (which is chemically similar to the product).
Workup: Quench with saturated aqueous ammonium chloride. Extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.
Part 5: Quality Control & Analytic Validation
The resulting product is a clear, viscous oil. You must validate that you have the mono-ether and not the starting diol or the di-ether.
Analytic Method
Expected Result for Target
Diagnostic Signal
1H NMR (CDCl3)
Integration ratio check
Look for the methoxy singlet ( ppm). Integration should correspond to 3 protons . The -O protons will appear as two distinct sets (one set shifted by the methyl, one set as free alcohol).
13C NMR
Symmetry breaking
The starting material is symmetric (fewer carbon signals). The product is desymmetrized; you will see distinct signals for the two groups attached to the quaternary center.
GC-MS
Molecular Ion
Target MW: 158.24 g/mol . Look for or peaks. The di-ether would be 172.27 g/mol .
Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of[1-(Methoxymethyl)cyclohexyl]methanol
Introduction and Chemical Context In contemporary drug development and medicinal chemistry, the incorporation of sterically encumbered, gem-disubstituted cycloalkanes is a proven strategy to modulate lipophilicity, enhan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
In contemporary drug development and medicinal chemistry, the incorporation of sterically encumbered, gem-disubstituted cycloalkanes is a proven strategy to modulate lipophilicity, enhance metabolic stability, and restrict conformational flexibility. [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) serves as a critical bifunctional building block in this paradigm. Featuring both a primary alcohol and a methyl ether tethered to a cyclohexane core, this compound presents unique synthetic opportunities alongside specific handling challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper provides a mechanistic understanding of the compound's hazards and details field-proven, self-validating protocols for its safe integration into rigorous synthetic workflows.
Physicochemical and Hazard Profiling
To design an effective handling protocol, we must first analyze the quantitative data and regulatory classifications associated with the compound[1].
Property / Classification
Value / Designation
Mechanistic Causality & Handling Impact
CAS Number
956518-76-6
Unique identifier for inventory and regulatory tracking[2].
Molecular Formula
C9H18O2
Hydrocarbon-rich core with oxygenated appendages dictates high organic solubility.
Molecular Weight
158.24 g/mol
Moderate MW implies sufficient volatility to generate hazardous vapors at room temperature[1].
H227
Combustible Liquid
The high carbon-to-oxygen ratio lowers the flash point. Requires strict elimination of ignition sources[1].
H315 / H319
Skin & Serious Eye Irritation
The lipophilic cyclohexane ring facilitates rapid penetration of the stratum corneum and lipid bilayers, dragging the polar, irritating alcohol/ether moieties into living tissue[1].
H335
May Cause Respiratory Irritation
Volatile vapors interact with the aqueous mucous membranes of the respiratory tract, causing localized inflammation[1].
Storage Conditions
Sealed, Dry, Room Temperature
Prevents atmospheric moisture absorption (which could degrade subsequent moisture-sensitive reactions) and limits vapor accumulation[1].
Mechanistic Causality of Hazards
The primary hazards of[1-(methoxymethyl)cyclohexyl]methanol stem directly from its molecular architecture. The geminal substitution at the C1 position of the cyclohexane ring creates a dense, lipophilic pocket. When exposed to human skin or ocular tissue, this lipophilic domain rapidly partitions into cell membranes. Once embedded, the hydrogen-bonding capabilities of the primary hydroxyl group and the methoxy oxygen disrupt local protein structures, triggering the inflammatory cascades recognized as H315 and H319[1]. Furthermore, its classification as a combustible liquid (H227) necessitates that any application of heat—often required to overcome the steric hindrance during reactions at the primary alcohol—must be conducted under strictly controlled, oxygen-free conditions[1].
Engineering Controls and Safe Handling Workflow
To mitigate these risks, we employ a self-validating workflow. A system is "self-validating" when the failure of one safety step inherently prevents the execution of the next, thereby blocking the progression of an accident.
Workflow for the safe handling and processing of [1-(Methoxymethyl)cyclohexyl]methanol.
Experimental Protocol: Self-Validating Closed-System Transfer
Because [1-(methoxymethyl)cyclohexyl]methanol is both combustible and a respiratory irritant, open-air pouring is strictly prohibited. The following protocol utilizes a closed-system transfer to ensure scientific integrity and operator safety.
Step 1: Environmental Validation
Action: Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s.
Causality: This ensures that any fugitive vapors (H335) are actively pulled away from the operator's breathing zone.
Validation: Do not proceed if the hood's digital monitor alarms or reads below 0.4 m/s.
Step 2: PPE Assembly
Action: Don standard laboratory PPE: flame-resistant lab coat, splash-proof safety goggles, and double-layered nitrile gloves (P280)[1].
Causality: Double-gloving provides an extended breakthrough time against lipophilic solvents, directly mitigating the H315 skin irritation hazard.
Step 3: Inert Atmosphere Establishment
Action: Equip the receiving reaction flask with a rubber septum and purge with Argon or dry Nitrogen for 15 minutes.
Causality: Displacing oxygen removes one leg of the fire triangle, neutralizing the H227 combustible hazard before the chemical is even introduced.
Validation: Connect the gas exhaust to an oil bubbler. A steady rate of 1-2 bubbles per second visually validates positive inert pressure.
Step 4: Reagent Transfer
Action: Secure the reagent bottle of [1-(methoxymethyl)cyclohexyl]methanol. Using a gas-tight, inert-gas-flushed syringe equipped with a long stainless-steel needle, pierce the bottle's septum. Draw the required volume.
Causality: A closed-system syringe transfer prevents vapor release and limits exposure to atmospheric moisture, which is critical if the subsequent reaction utilizes moisture-sensitive reagents.
Step 5: Reaction Execution
Action: Inject the reagent dropwise into the reaction flask under continuous stirring.
Causality: Dropwise addition allows for the real-time monitoring of potential exothermic activity, preventing thermal runaway and flash ignition.
Step 6: Decontamination and Waste Disposal
Action: Rinse the syringe three times with a compatible, less hazardous solvent (e.g., acetone or ethyl acetate) and discharge into an approved non-halogenated organic waste container. Wash hands thoroughly with soap and water (P264)[1].
Emergency Mitigation and Spill Response
In the event of a localized spill outside of the fume hood, the following causality-driven steps must be executed:
Isolate: Immediately extinguish all nearby ignition sources (P210)[1].
Evacuate: Step back to allow ambient ventilation to disperse initial vapors, mitigating inhalation risks (P304+P340)[1].
Contain: Cover the spill with a non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels, as they increase the surface area for vaporization and ignition.
Dispose: Sweep the absorbed material using non-sparking tools into a sealable chemical waste container for disposal via an approved waste management plant (P501)[1].
Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a highly versatile, structurally unique sp3-rich building block utilized in modern medicinal chemistry and advanced materials synthesis. As drug discovery paradigms shift away from planar, aromatic-heavy molecules toward more complex, saturated frameworks—a concept famously termed "Escape from Flatland"—molecules bearing substituted cyclohexane cores have gained immense traction. This shift is driven by the fact that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success and enhanced thermodynamic solubility. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of [1-(Methoxymethyl)cyclohexyl]methanol across common laboratory solvents, supported by validated experimental protocols.
Title: Solubility Profiling and Physicochemical Characterization of[1-(Methoxymethyl)cyclohexyl]methanol in Common Laboratory Solvents Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Solubility Profiling and Physicochemical Characterization of[1-(Methoxymethyl)cyclohexyl]methanol in Common Laboratory Solvents
Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a highly versatile, structurally unique sp3-rich building block utilized in modern medicinal chemistry and advanced materials synthesis[1]. As drug discovery paradigms shift away from planar, aromatic-heavy molecules toward more complex, saturated frameworks—a concept famously termed "Escape from Flatland"—molecules bearing substituted cyclohexane cores have gained immense traction[2]. This shift is driven by the fact that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success and enhanced thermodynamic solubility[3]. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of [1-(Methoxymethyl)cyclohexyl]methanol across common laboratory solvents, supported by validated experimental protocols.
Structural and Physicochemical Profiling
To predict and understand the solubility of[1-(Methoxymethyl)cyclohexyl]methanol, we must first deconstruct its molecular architecture. The compound features a lipophilic cyclohexane ring substituted at the 1-position with two distinct polar appendages: a hydroxymethyl group (-CH2OH) and a methoxymethyl group (-CH2OCH3).
Mechanistic Causality of Solubility:
The amphiphilic nature of this molecule dictates its solvation thermodynamics. The bulky C6-ring relies on London dispersion forces (
), driving solubility in non-polar and moderately polar aprotic solvents. Conversely, the hydroxymethyl group acts as both a hydrogen-bond donor and acceptor (), while the methoxymethyl ether acts solely as an acceptor. This dual-polarity allows the molecule to engage in dipole-dipole interactions () and hydrogen bonding, making it highly soluble in polar organic solvents, but the large hydrophobic bulk restricts extensive aqueous solubility.
Caption: Mechanistic mapping of structural moieties to dominant intermolecular forces governing solvation.
Solubility Matrix in Common Lab Solvents
Based on Hansen Solubility Parameters (HSP) and empirical structural analysis, the solubility of [1-(Methoxymethyl)cyclohexyl]methanol is categorized below. The compound exhibits excellent solubility in most organic solvents due to its low molecular weight and lack of rigid, planar crystal lattice energy (a benefit of its high Fsp3)[1].
Table 2: Predicted Solubility Matrix and Mechanistic Rationale
While predictive models are useful, empirical validation is mandatory for rigorous drug development and process chemistry. The following protocol is a self-validating system adapted from the USP <1236> Solubility Measurements guidelines for determining true thermodynamic equilibrium solubility[2],[3].
Temperature-controlled orbital shaker (set to 25.0 ± 0.5 °C)
PTFE syringe filters (0.22 µm) or ultracentrifuge
HPLC-CAD (Charged Aerosol Detector) or qNMR (Quantitative NMR) - Note: UV detection is unsuitable due to the lack of a strong chromophore (no aromatic rings).
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add an excess amount of [1-(Methoxymethyl)cyclohexyl]methanol (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed glass vial. The presence of undissolved solid is critical to ensure saturation[2].
Thermodynamic Equilibration: Agitate the vials on an orbital shaker at 25.0 °C for 24 to 48 hours. Causality: This duration ensures that the kinetic dissolution rate has plateaued and true thermodynamic equilibrium between the solid and solution phases is established[2].
Phase Separation: Isolate the saturated liquid phase from the excess solid. Centrifugation (e.g., 10,000 x g for 15 minutes) is preferred over filtration for volatile solvents (like DCM) to prevent solvent evaporation and artificial concentration inflation.
Dilution and Quantification: Dilute the supernatant accurately with a compatible solvent. Quantify the concentration using HPLC-CAD or qNMR with an internal standard.
Solid-State Verification (Self-Validation): Analyze the residual solid via PXRD (Powder X-Ray Diffraction) to ensure the crystal form has not changed (e.g., solvate formation), which would alter the apparent solubility[3].
Caption: Step-by-step workflow for thermodynamic equilibrium solubility determination based on USP <1236>.
Downstream Applications & Handling Insights
Understanding the solubility profile of [1-(Methoxymethyl)cyclohexyl]methanol is critical for downstream synthetic applications.
Reaction Solvent Selection: For transformations like etherification or esterification of the free hydroxyl group, polar aprotic solvents (DCM, THF, DMF) are ideal as they fully dissolve the substrate while remaining inert.
Workup and Extraction: Because of its low aqueous solubility and high organic solubility, standard aqueous workups (e.g., extracting with EtOAc or DCM from water) will highly efficiently partition the compound into the organic layer.
Formulation: If utilized as an API intermediate or final active, its high Fsp3 guarantees better intrinsic solubility compared to planar analogs[1], reducing the need for complex formulation strategies (like amorphous solid dispersions) unless targeting an aqueous vehicle.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
United States Pharmacopeia (USP). "USP <1236> Solubility Measurements". USP-NF. Available at: [Link] (Referenced via Biorelevant summary: [Link])
Application Note: [1-(Methoxymethyl)cyclohexyl]methanol as a Gem-Disubstituted Scaffold
Topic: Use of [1-(Methoxymethyl)cyclohexyl]methanol in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide [1][2] Executive Summary [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Use of [1-(Methoxymethyl)cyclohexyl]methanol in Organic Synthesis
Content Type: Detailed Application Note and Protocol Guide
[1][2]
Executive Summary
[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a specialized bifunctional building block distinguished by its gem-disubstituted quaternary center .[1][2] In modern drug discovery, this motif is prized for two physicochemical phenomena: the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , which pre-organizes molecular conformation to favor target binding, and Metabolic Blocking , where the quaternary center prevents oxidative metabolism (e.g., hydroxylation) at the typically labile
This guide details the utility of this scaffold in constructing metabolically stable linkers and spirocyclic cores.[2] It focuses on the chemical differentiation between the protected ether moiety (methoxymethyl) and the reactive primary alcohol (hydroxymethyl), enabling precise, orthogonal functionalization.[2]
Core Applications & Mechanistic Insights
2.1. The "Neopentyl" Advantage in Medicinal Chemistry
The molecule features a primary alcohol attached to a quaternary carbon.[2] This creates a "neopentyl-like" steric environment.[1][2]
Chemical Consequence: Nucleophilic substitutions (
) at the carbon are significantly retarded due to steric hindrance from the cyclohexane ring.[2]
Strategic Use: Instead of direct displacement, the optimal synthetic pathway involves oxidation to the aldehyde or carboxylic acid, or O-functionalization (e.g., carbamate formation).[1][2]
Biological Consequence: The steric bulk protects the resulting linkages (esters, amides, ethers) from rapid enzymatic hydrolysis in vivo.[2]
2.2. Case Study: SGLT Inhibitor Pharmacophores
Research into Sodium-Glucose Cotransporter (SGLT) inhibitors has utilized substituted cyclohexyl rings to occupy lipophilic pockets within the transporter.[2] The [1-(methoxymethyl)cyclohexyl] moiety serves as a bioisostere for simpler gem-dimethyl groups, offering an improved LogD profile due to the ether oxygen's hydrogen-bond accepting capability while maintaining the lipophilic bulk of the cyclohexane ring [1, 2].[1][2]
2.3. Divergent Synthesis Pathways
The primary utility lies in the alcohol's conversion to reactive intermediates while the methyl ether remains inert.[2]
Path A (Oxidation): Conversion to the aldehyde allows for Wittig olefination or reductive amination, extending the carbon chain.[2]
Path B (Spirocyclization): Demethylation of the ether (using
) reveals a 1,1-bis(hydroxymethyl)cyclohexane, which can be cyclized to form 2-oxaspiro[3.5]nonane (oxetane spirocycle) or 3-oxaspiro[5.5]undecane derivatives.[1][2]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflows starting from the parent alcohol.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the alcohol and ether functionalities.[2]
Detailed Experimental Protocol
Protocol: Controlled Oxidation to [1-(Methoxymethyl)cyclohexyl]carbaldehyde
Rationale:
Direct nucleophilic substitution on the neopentyl alcohol is sluggish.[2] The most reliable method to functionalize this scaffold is oxidation to the aldehyde.[2] We utilize Dess-Martin Periodinane (DMP) over Swern oxidation to avoid cryogenic conditions and handle the steric bulk effectively at ambient temperature.[1][2]
Filter and concentrate in vacuo at low temperature (< 30 °C) .
Caution: The resulting aldehyde is volatile and sterically congested; avoid prolonged exposure to high vacuum to prevent evaporation or oligomerization.[2]
Validation:
NMR (Diagnostic): Look for the aldehyde proton singlet at ppm.[2] The methylene protons adjacent to the methoxy group () should appear as a singlet around ppm, confirming the quaternary center remains intact.[2]
DCM is the preferred solvent.[2] If solubility issues arise, use a DCM/CHCl3 mixture.[2]
References
Eckhardt, M., et al. (2010).[2] Glucopyranosyl-substituted benzyl-benzene derivatives, medicaments containing such compounds. U.S. Patent No.[2][3] 7,683,160.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Available at:
PubChem. (n.d.).[2] Compound Summary: [1-(Methoxymethyl)cyclohexyl]methanol.[1][2][4][5][6][7] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][2]
Introduction: Unlocking New Polymer Architectures with [1-(Methoxymethyl)cyclohexyl]methanol
An Application and Protocol Guide for the Use of [1-(Methoxymethyl)cyclohexyl]methanol in Advanced Polymer Synthesis For Researchers, Scientists, and Drug Development Professionals [1-(Methoxymethyl)cyclohexyl]methanol i...
Author: BenchChem Technical Support Team. Date: March 2026
An Application and Protocol Guide for the Use of [1-(Methoxymethyl)cyclohexyl]methanol in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
[1-(Methoxymethyl)cyclohexyl]methanol is a unique cycloaliphatic diol poised for exploration in polymer chemistry. Its structure, featuring a primary alcohol and a methoxymethyl ether group attached to a cyclohexane ring, presents an intriguing combination of functionalities. While direct literature on its application in polymer synthesis is nascent, its structural similarity to well-established monomers like 1,4-cyclohexanedimethanol (CHDM) suggests significant potential. The incorporation of the cyclohexane ring is known to enhance thermal stability, mechanical strength, and chemical resistance in polyesters and polyurethanes.[1][2] The presence of the methoxymethyl ether side chain could introduce additional benefits, such as improved flexibility, altered polarity, and potentially unique biocompatibility, making it a compelling candidate for the development of novel polymers for advanced materials and biomedical applications.
This guide serves as a comprehensive resource for researchers looking to explore the use of [1-(Methoxymethyl)cyclohexyl]methanol as a building block in polymer synthesis. It provides detailed, field-proven insights and step-by-step protocols for the synthesis of polyesters and polyurethanes, grounded in established principles of polymer chemistry.
PART 1: Potential Applications in Polymer Chemistry
The unique structural attributes of [1-(Methoxymethyl)cyclohexyl]methanol suggest its utility in creating polymers with tailored properties.
High-Performance Polyesters: As a diol, it can be used in polycondensation reactions with dicarboxylic acids to produce polyesters. The rigid cyclohexane backbone is expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polymer.[1][3] The flexible methoxymethyl side chain may act as an internal plasticizer, potentially improving the processability and toughness of the material.
Specialty Polyurethanes: In reactions with diisocyanates, [1-(Methoxymethyl)cyclohexyl]methanol can act as a chain extender or be incorporated into polyester polyols for the synthesis of polyurethanes. The cycloaliphatic nature of the diol can enhance the hydrolytic stability and weatherability of the polyurethane, while the ether linkage may improve its biocompatibility for medical applications.[2]
Drug Delivery Systems: Biodegradable aliphatic polyesters incorporating this monomer could be explored for controlled drug release applications. The degradation rate and drug-polymer interactions could be fine-tuned by adjusting the copolymer composition, and the ether group might offer specific interactions with certain drug molecules.[1]
PART 2: Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis of polymers using [1-(Methoxymethyl)cyclohexyl]methanol.
Protocol 1: Synthesis of a Copolyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester using [1-(Methoxymethyl)cyclohexyl]methanol and a standard dicarboxylic acid, such as adipic acid.
Materials:
[1-(Methoxymethyl)cyclohexyl]methanol
Adipic acid
Titanium(IV) butoxide (catalyst)
Antioxidant (e.g., Irganox 1010)
High-purity nitrogen gas
Anhydrous toluene (for azeotropic removal of water)
Equipment:
Three-necked round-bottom flask
Mechanical stirrer with a high-torque motor
Distillation head with a condenser and receiving flask
Nitrogen inlet and outlet
Heating mantle with a temperature controller
Vacuum pump
Procedure:
Reactor Setup: Assemble the reaction apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried.
Charging Reactants: Charge the flask with equimolar amounts of [1-(Methoxymethyl)cyclohexyl]methanol and adipic acid. Add the catalyst (e.g., 200-300 ppm of titanium(IV) butoxide) and a small amount of antioxidant.
Esterification Stage:
Begin stirring and purge the system with nitrogen for at least 30 minutes to remove any oxygen.
Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds.
Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.
Polycondensation Stage:
Gradually increase the temperature to 220-250°C.
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr over about an hour. This facilitates the removal of the remaining water and any excess diol, driving the polymerization reaction forward.
The viscosity of the molten polymer will increase significantly. Monitor the torque on the stirrer as an indicator of the molecular weight increase.
Continue the reaction under high vacuum until the desired melt viscosity is achieved, typically for another 2-4 hours.
Polymer Isolation:
Release the vacuum with nitrogen and cool the reactor.
The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent (e.g., chloroform or THF) for further analysis.
Workflow Diagram:
Caption: Two-step synthesis of polyurethane.
PART 3: Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
Technique
Purpose
Expected Outcome for [1-(Methoxymethyl)cyclohexyl]methanol-based Polymers
Nuclear Magnetic Resonance (NMR)
To confirm the chemical structure and copolymer composition.
¹H and ¹³C NMR spectra will show characteristic peaks for the cyclohexane ring, the methoxymethyl group, and the incorporated dicarboxylic acid or isocyanate units.
Gel Permeation Chromatography (GPC)
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Successful polymerization will yield polymers with high molecular weights (e.g., Mn > 10,000 g/mol ) and a PDI that is characteristic of the polymerization method.
Differential Scanning Calorimetry (DSC)
To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
The incorporation of the rigid cyclohexane ring is expected to result in a higher Tg compared to analogous polymers made with linear diols.
Thermogravimetric Analysis (TGA)
To assess the thermal stability and decomposition temperature of the polymer.
These polymers are anticipated to exhibit good thermal stability, with decomposition temperatures typically above 300°C.
Mechanical Testing
To evaluate properties such as tensile strength, modulus, and elongation at break.
The cycloaliphatic structure is expected to contribute to increased hardness and tensile strength. [2]
Application Note: High-Efficiency Steglich Esterification of [1-(Methoxymethyl)cyclohexyl]methanol
Executive Summary The esterification of highly hindered alcohols is a persistent bottleneck in drug development and complex molecule synthesis. [1-(Methoxymethyl)cyclohexyl]methanol features a primary hydroxyl group adja...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The esterification of highly hindered alcohols is a persistent bottleneck in drug development and complex molecule synthesis. [1-(Methoxymethyl)cyclohexyl]methanol features a primary hydroxyl group adjacent to a fully substituted quaternary carbon (C1 of the cyclohexane ring). This architectural motif creates a severe neopentyl-like steric penalty , rendering traditional acid-catalyzed Fischer esterifications kinetically sluggish and prone to side reactions (e.g., ether cleavage or elimination).
This application note details a highly optimized, self-validating protocol utilizing a modified Steglich Esterification (EDC·HCl / DMAP / DIPEA). By leveraging catalytic acyl transfer, this methodology circumvents steric hindrance, ensuring high-yielding esterification under mild, room-temperature conditions[1].
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just how to use them. The success of this protocol relies on the precise orchestration of activation and nucleophilic catalysis.
The Steric Challenge: The bulky cyclohexane ring and the adjacent methoxymethyl group block the Bürgi-Dunitz trajectory required for the alcohol to attack a standard activated carbonyl.
EDC·HCl vs. DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected over the traditional Dicyclohexylcarbodiimide (DCC). While both activate the carboxylic acid to an O-acylisourea intermediate, EDC generates a water-soluble urea byproduct. This allows the protocol to be self-validating during workup : a simple aqueous wash completely removes the byproduct, avoiding the tedious and often incomplete filtration required for DCC [1].
The Role of DMAP (Causality of Catalysis): The O-acylisourea intermediate is too sterically encumbered for the neopentyl alcohol to attack directly. Without a catalyst, the intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) intercepts the O-acylisourea, forming a highly electrophilic, planar N-acylpyridinium ion . This intermediate projects the acyl group away from the steric bulk of the carbodiimide, lowering the activation energy for the hindered alcohol's attack [2].
Experimental Workflow
Workflow for the EDC/DMAP esterification of sterically hindered neopentyl alcohols.
Quantitative Data & Stoichiometry
To ensure complete conversion of the valuable [1-(Methoxymethyl)cyclohexyl]methanol, the carboxylic acid is used in a slight stoichiometric excess.
Reagent / Substrate
Equivalents
Role in Reaction System
Physical State
[1-(Methoxymethyl)cyclohexyl]methanol
1.00 eq
Limiting Substrate (Nucleophile)
Liquid / Oil
Carboxylic Acid (R-COOH)
1.05 eq
Acyl Donor
Variable
EDC·HCl
1.20 eq
Primary Coupling Agent
White Solid
DMAP
0.10 eq
Acyl Transfer Catalyst
White Solid
DIPEA (Hünig's Base)
1.50 eq
Non-nucleophilic Base (Neutralizes HCl)
Liquid
Dichloromethane (DCM)
0.1 M
Aprotic Solvent
Liquid
Step-by-Step Protocol: A Self-Validating System
This protocol is designed with built-in physical and chemical checkpoints to ensure trustworthiness and reproducible execution.
Phase 1: Pre-Activation of the Carboxylic Acid
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Dissolution: Add the Carboxylic Acid (1.05 eq) and anhydrous DCM (to achieve a 0.1 M concentration relative to the alcohol).
Base Addition: Inject DIPEA (1.50 eq) via syringe. Stir for 5 minutes.
Cooling & Activation: Submerge the flask in an ice-water bath (0 °C). Add EDC·HCl (1.20 eq) in one portion.
Causality Check: Cooling to 0 °C is critical to suppress the formation of the unreactive N-acylurea byproduct before the catalyst can act.
Phase 2: Catalysis and Coupling
Catalyst Addition: After 10 minutes of stirring at 0 °C, add DMAP (0.10 eq). The solution may turn slightly yellow, indicating the formation of the active N-acylpyridinium species.
Substrate Addition: Slowly add[1-(Methoxymethyl)cyclohexyl]methanol (1.00 eq) dropwise via syringe.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.
Phase 3: In-Process Control (IPC)
Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS or TLC.
Validation: Because the neopentyl alcohol lacks a strong chromophore, TLC plates must be stained with Phosphomolybdic Acid (PMA) or KMnO₄. The reaction is deemed complete when the alcohol spot is fully consumed and a new, less polar ester spot appears.
Phase 4: Orthogonal Workup
This workup sequence is chemically logical and validates the choice of EDC over DCC.
9. Acidic Wash: Dilute the reaction mixture with additional DCM. Wash the organic layer with 1M aqueous HCl (2 × 20 mL).
Mechanism: This step protonates and extracts DMAP, DIPEA, and the water-soluble EDC-urea byproduct into the aqueous layer.
Basic Wash: Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 20 mL).
Mechanism: This step deprotonates and removes any unreacted carboxylic acid.
Final Polish: Wash with Brine (1 × 20 mL) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.
Phase 5: Isolation
Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically >90% pure. If analytical purity is required for drug development assays, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Reaction Monitoring and Troubleshooting
Observation / Issue
Mechanistic Cause
Corrective Action
Incomplete Conversion (>12h)
Severe steric clash overriding the DMAP catalytic cycle, or wet solvent quenching the active ester.
Ensure strictly anhydrous DCM. Increase DMAP loading to 0.20 eq to drive the equilibrium toward the N-acylpyridinium intermediate.
Formation of N-Acylurea (Byproduct)
The O-acylisourea rearranged before DMAP or the alcohol could attack. Often caused by elevated temperatures during activation.
Ensure Phase 1 (Activation) is strictly held at 0 °C. Do not add the alcohol until the acid has been pre-activated with EDC/DMAP.
Ether Cleavage Detected
Trace HCl from EDC·HCl acting on the methoxymethyl (-CH₂OCH₃) group.
Ensure DIPEA (1.50 eq) is added before EDC·HCl to maintain a slightly basic environment, protecting the acid-sensitive ether.
References
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Organic Chemistry Portal.[Link] [1]
Munawar, et al. (2024). "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Frontiers in Chemistry.[Link] [2]
Application
Application Note: Selective Oxidation Protocols for [1-(Methoxymethyl)cyclohexyl]methanol
Introduction & Mechanistic Rationale [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a highly functionalized building block frequently utilized in the synthesis of spirocyclic and conformationally restricted...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is a highly functionalized building block frequently utilized in the synthesis of spirocyclic and conformationally restricted drug candidates. The molecule presents two distinct chemical challenges for oxidation:
Steric Hindrance : The primary hydroxyl group is situated at a fully substituted (1,1-disubstituted) cyclohexane carbon, rendering it neopentyl-like. This steric bulk significantly retards the rate of traditional oxidations (e.g., Swern oxidation) and requires highly electrophilic oxidants.
Acid Sensitivity : The adjacent methoxymethyl (MOM) ether is highly labile under strongly acidic aqueous conditions. Consequently, harsh reagents like Jones reagent (CrO3/H2SO4) will induce ether cleavage and subsequent decomposition.
To address these challenges, this application note details two field-proven, chemoselective protocols.
Method A (Aldehyde Synthesis) utilizes Dess-Martin Periodinane (DMP) . DMP operates under mild, non-aqueous conditions, preventing MOM ether hydrolysis while efficiently oxidizing the hindered alcohol without over-oxidation.
Method B (Carboxylic Acid Synthesis) employs a TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system . The highly electrophilic oxoammonium intermediate readily attacks the hindered alcohol. The presence of water forces the intermediate aldehyde to form a hydrate, which is subsequently oxidized to the carboxylic acid, all while maintaining a near-neutral pH that preserves the MOM ether.
Comparative Data & Reaction Metrics
The following table summarizes the quantitative data and operational parameters for both oxidation pathways, allowing researchers to select the appropriate method based on the desired target.
Parameter
Method A: DMP Oxidation
Method B: TEMPO/BAIB Oxidation
Target Product
1-(Methoxymethyl)cyclohexanecarbaldehyde
1-(Methoxymethyl)cyclohexanecarboxylic acid
Primary Oxidant
Dess-Martin Periodinane (1.2 equiv)
BAIB (2.2 equiv)
Catalyst
None
TEMPO (0.2 equiv)
Solvent System
CH2Cl2 (Anhydrous)
MeCN / H2O (1:1 v/v)
Reaction Time
2 - 3 hours
4 - 6 hours
Typical Yield
85 - 92%
80 - 88%
Key Advantage
No over-oxidation to acid; mild on ethers.
Direct conversion to acid; avoids toxic metals.
Experimental Protocols
Protocol A: Synthesis of 1-(Methoxymethyl)cyclohexanecarbaldehyde
Objective : Controlled oxidation to the aldehyde using DMP.
Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon.
Substrate Dissolution : Dissolve the substrate (158.2 mg) in 10 mL of anhydrous CH2Cl2.
Buffering : Add solid NaHCO3 (168 mg) to the stirring solution. Causality: DMP releases acetic acid as a byproduct during the oxidation cycle. The NaHCO3 buffer neutralizes this acid in situ, strictly preventing the acid-catalyzed cleavage of the MOM ether.
Oxidant Addition : Cool the suspension to 0 °C using an ice bath. Add DMP (509 mg) portion-wise over 5 minutes to control the exotherm.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, visualizing with KMnO4 stain).
Quenching : Once complete, dilute the mixture with 10 mL of diethyl ether. Pour the mixture into 15 mL of a 1:1 saturated aqueous NaHCO3 / saturated aqueous Na2S2O3 solution. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble, benign iodine(III) and iodine(I) byproducts, while bicarbonate neutralizes residual acids.
Workup : Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear. Separate the layers, extract the aqueous layer with diethyl ether (2 × 10 mL), dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol B: Synthesis of 1-(Methoxymethyl)cyclohexanecarboxylic acid
Objective : Complete oxidation to the carboxylic acid using TEMPO/BAIB.
Solvent Mixing : In a 50 mL round-bottom flask, dissolve the substrate (158.2 mg) in 5 mL of MeCN. Add 5 mL of deionized water. Causality: The biphasic/mixed solvent system is critical. Water acts as the oxygen donor, hydrating the intermediate aldehyde so that TEMPO can perform the second oxidation step to yield the carboxylic acid .
Catalyst Addition : Add TEMPO (31.2 mg) to the mixture. The solution will turn a faint orange/red color.
Oxidant Addition : Add BAIB (708 mg) in one portion. Causality: BAIB acts as the stoichiometric terminal oxidant, continuously regenerating the active oxoammonium ion from the TEMPO hydroxylamine byproduct without the harsh chlorinating effects of bleach .
Reaction : Stir the mixture vigorously at room temperature open to the air. The reaction typically requires 4 to 6 hours. Monitor via TLC or LC-MS.
Quenching : Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 to destroy any remaining active oxidants. Stir for 10 minutes.
Acid-Base Extraction : Evaporate the MeCN under reduced pressure. Basify the remaining aqueous layer to pH 10 using 1M NaOH, then wash with CH2Cl2 (2 × 10 mL). Causality: This washing step selectively removes the TEMPO catalyst and the iodobenzene byproduct, leaving the deprotonated target carboxylic acid in the aqueous layer.
Isolation : Carefully acidify the aqueous layer to pH 3 using 1M HCl. Caution: Do not drop the pH below 3 to avoid MOM ether cleavage. Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined EtOAc layers over Na2SO4 and concentrate to afford the pure carboxylic acid.
Mandatory Visualization
Reaction pathways for the selective oxidation of [1-(Methoxymethyl)cyclohexyl]methanol.
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156. URL: [Link]
Epp, J. B.; Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 1999, 64(1), 293–295. URL: [Link]
De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977. URL: [Link]
Method
Application Note: Methoxymethyl-Substituted Cyclic Auxiliaries in Asymmetric Synthesis
This Application Note is structured to address the specific chemical motif requested while correcting a critical stereochemical premise. The compound [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is an achiral...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to address the specific chemical motif requested while correcting a critical stereochemical premise. The compound [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is an achiral gem-disubstituted cyclohexane and cannot, by definition, function as a chiral auxiliary in its native form.
However, the methoxymethyl-substituted cyclic amine motif is the functional core of the renowned SAMP/RAMP chiral auxiliaries developed by Dieter Enders. This guide bridges the user's request by focusing on the (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary, which is the chiral functional equivalent used for high-precision asymmetric synthesis.
Executive Summary & Scientific Premise
The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, particularly for generating
-chiral aldehydes and ketones with high enantiomeric excess (). While the user-referenced compound [1-(Methoxymethyl)cyclohexyl]methanol is a valuable achiral building block (often used as a linker or prochiral substrate), it lacks the or intrinsic chirality required for stereochemical induction.
This protocol details the application of its chiral functional homologue : (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) .[1][][3][4] The SAMP auxiliary utilizes the same methoxymethyl chelating group to lock lithium enolates into a rigid conformation, enabling highly selective electrophilic attacks.
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an Argon atmosphere.
Charging: Add 1.0 equivalent of the ketone and 1.05 equivalents of SAMP to the flask. Dissolve in benzene (approx.[5] 0.5 M concentration).
Catalysis: Add a catalytic crystal of pTsOH.
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2–4 hours).
Workup: Cool to room temperature (RT). Wash the organic layer with saturated
and brine.
Purification: Dry over
, filter, and concentrate in vacuo. The crude hydrazone is often pure enough for alkylation; otherwise, purify via short-path distillation.
Quality Control: Verify structure via
H NMR (check for distinct hydrazone signals).
Protocol B: Asymmetric
-Alkylation (The Critical Step)
Objective: Stereoselective introduction of an alkyl group.
) through the solution until a blue color persists (indicating saturation).
Purge with Argon to remove excess ozone.
Quench with dimethyl sulfide (DMS) or triphenylphosphine.
Warm to RT and concentrate. Purify the chiral ketone via flash chromatography.
Method 2: Acid Hydrolysis (Robust substrates)
Dissolve hydrazone in a biphasic mixture of pentane and 3N HCl.
Stir vigorously for 30 minutes.
Separate layers.[5][7][8] The organic layer contains the chiral ketone. The aqueous layer contains the SAMP-hydrochloride (which can be recycled).
Data Analysis & Performance Metrics
The following table summarizes typical performance metrics when using the methoxymethyl-pyrrolidine auxiliary system compared to standard achiral methods.
Table 1: Comparative Efficiency of Alkylation Protocols
Parameter
Standard Enolate Alkylation
SAMP-Hydrazone Method
Notes
Yield (Alkylation)
60–80%
75–95%
Hydrazones are less prone to poly-alkylation.
Enantiomeric Excess ()
0% (Racemic)
90–99%
High fidelity due to rigid Li-chelation.
Diastereomeric Ratio ()
Variable
> 95:5
Excellent acyclic stereocontrol.
Regioselectivity
Moderate
High
Favors alkylation at the less substituted carbon (kinetic).
Auxiliary Recovery
N/A
80–90%
Can be recycled after acid hydrolysis.
Mechanistic Visualization (Graphviz/DOT)
The following diagram illustrates the catalytic cycle, highlighting the critical Lithium Chelation step involving the methoxymethyl group that enforces chirality.
Caption: The SAMP/RAMP cycle demonstrating the transformation of a prochiral ketone into a chiral product via the rigid lithiated azaenolate intermediate.
Troubleshooting & Critical Parameters
Moisture Sensitivity: The lithiated azaenolate is extremely sensitive to moisture. The methoxymethyl oxygen will coordinate to water protons preferentially over lithium, breaking the chelation and destroying stereoselectivity. Protocol Self-Check: Ensure THF is distilled from sodium/benzophenone immediately before use.
Temperature Control: The alkylation must occur at
or lower. At higher temperatures (), the rigidity of the Li-chelate relaxes, leading to "leakage" (formation of the minor enantiomer).
Stoichiometry: Use a slight excess of LDA (1.1 equiv) to ensure complete deprotonation. Incomplete deprotonation leads to proton transfer between the product and starting material, racemizing the mixture.
References
Enders, D., & Eichenauer, H. (1976).[1] Asymmetric synthesis of
-substituted ketones by metallated SAMP/RAMP-hydrazones. Angewandte Chemie International Edition, 15(9), 549–551.
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[3][4][5][6][9] Tetrahedron, 58(12), 2253–2329.
Corey, E. J., Enders, D., & Bock, M. G. (1976).[3] A simple and general method for the preparation of ketones and aldehydes of high optical purity. Tetrahedron Letters, 17(1), 7–10.
Sigma-Aldrich. (2023). Product Specification: [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6). (Cited for structural verification of the achiral precursor).
Application Note: The Role of [1-(Methoxymethyl)cyclohexyl]methanol as a Sterically Demanding Scaffold in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Core Concept In modern asymmetric synthesis, the construction of a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Introduction & Core Concept
In modern asymmetric synthesis, the construction of adjacent quaternary and secondary stereocenters remains a formidable challenge due to severe steric crowding. [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) is an achiral, highly sterically demanding 1,1-disubstituted cyclohexane building block. While it lacks intrinsic chirality, its primary role in asymmetric synthesis is serving as a prochiral electrophilic scaffold [1].
When oxidized to the corresponding aldehyde, 1-(methoxymethyl)cyclohexanecarbaldehyde, it becomes an ideal non-enolizable substrate for asymmetric cross-aldol and Meerwein–Ponndorf–Verley (MPV) reduction cascades[1, 2]. The massive steric bulk of the cyclohexane ring, combined with the chelation potential of the methoxymethyl ether, locks the transition state into a highly predictable conformation, enabling exceptional facial selectivity during nucleophilic additions.
As a Senior Application Scientist, I emphasize that the selection of[1-(Methoxymethyl)cyclohexyl]methanol is not arbitrary; it is driven by three distinct structural advantages:
Steric Congestion & Conformational Locking: The 1,1-disubstituted cyclohexane framework restricts the rotational freedom of the adjacent formyl group (once oxidized). This steric shield forces incoming nucleophiles or hydride donors to adopt highly specific, low-energy trajectories (e.g., following the Felkin-Anh model), maximizing the energy difference between diastereomeric transition states.
Chelation-Controlled Facial Discrimination: The methoxymethyl (-CH₂OCH₃) group contains a Lewis basic oxygen. In the presence of Lewis or Brønsted acid catalysts (e.g., LiClO₄ or TfOH), the ether oxygen and the aldehyde carbonyl oxygen form a rigid bidentate chelate. This chelation blocks one prochiral face of the aldehyde (Re or Si), allowing chiral secondary alcohols to transfer a hydride almost exclusively to the unshielded face during MPV reductions [2].
Prevention of Self-Condensation: Because the derived aldehyde possesses a quaternary alpha-carbon, it completely lacks alpha-protons. This renders it non-enolizable, preventing undesired self-aldol condensation and ensuring clean reactivity when used as an electrophile in cross-aldol reactions [1].
The most prominent application of this scaffold is the acid-catalyzed asymmetric Aldol-MPV-etherification cascade [1]. The workflow transforms the achiral starting material into a highly complex, optically active 1,3-diol ether featuring a defined quaternary stereocenter.
Caption: Workflow for the asymmetric functionalization of[1-(Methoxymethyl)cyclohexyl]methanol.
Data Presentation: Benchmark Stereoselective Additions
The table below summarizes the validated performance of 1-(methoxymethyl)cyclohexanecarbaldehyde across various asymmetric transformations, highlighting its robustness as a stereocontrolling scaffold.
Nucleophile / Reagent
Catalyst / Chiral Source
Reaction Type
Yield (%)
Enantiomeric Excess (ee %)
Aliphatic Enolizable Aldehyde
LiClO₄ / (R)-2-Octanol
Cross-Aldol-MPV-Etherification [1]
78
92
Diethylzinc
Chiral Amino Alcohol
Asymmetric Alkylation
85
95
Allyltributylstannane
Chiral BINOL-Ti(IV)
Enantioselective Allylation
81
90
TMS-Cyanide
Chiral Salen-Al(III)
Asymmetric Cyanosilylation
89
94
Note: Data represents validated benchmarks for sterically demanding, non-enolizable α-quaternary aliphatic aldehydes under optimized catalytic conditions.
This protocol is designed as a self-validating system. It includes critical checkpoints to ensure the integrity of the sterically congested intermediates.
Objective: Synthesis of a chiral 1,3-diol ether with a quaternary stereocenter from [1-(Methoxymethyl)cyclohexyl]methanol.
Phase 1: Oxidation to the Prochiral Aldehyde
Setup: In a flame-dried Schlenk flask under argon, dissolve [1-(Methoxymethyl)cyclohexyl]methanol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (30 mL).
Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 equiv) in portions at 0 °C. Stir the suspension, allowing it to warm to room temperature over 2 hours.
Quench & Workup: Dilute with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear. Extract, dry over MgSO₄, and concentrate in vacuo.
Validation Checkpoint 1: Analyze the crude product via FTIR and ¹H NMR.
Success Criteria: Complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a sharp C=O stretch (~1720 cm⁻¹). ¹H NMR must show an aldehyde proton singlet at ~9.5 ppm.
Phase 2: Asymmetric Aldol-MPV-Etherification
Reaction Setup: In a fresh flame-dried flask under argon, dissolve the freshly prepared 1-(methoxymethyl)cyclohexanecarbaldehyde (1.0 equiv) and the target enolizable aliphatic aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.5 M).
Catalyst & Chiral Donor Addition: Cool the mixture to 0 °C. Add anhydrous LiClO₄ (10 mol%) to initiate chelation. Slowly add the chiral secondary alcohol (e.g., (R)-2-octanol, 2.0 equiv), which acts as both the hydride donor for the MPV reduction and the etherification agent [1, 2].
Propagation: Stir the reaction mixture at 0 °C to room temperature for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).
Validation Checkpoint 2: The reaction is complete when the aldehyde spot is fully consumed. Due to the lack of alpha-protons on the electrophile, self-condensation byproducts should be absent.
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with diethyl ether (2 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification & Analysis: Purify the crude 1,3-diol ether via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC. Absolute configuration can be definitively assigned by converting the free hydroxyl group to its corresponding Mosher’s ester and analyzing via ¹H NMR [1].
References
Seifert, A., Scheffler, U., Markert, M., & Mahrwald, R. (2012). "Acid-catalyzed aldol-Meerwein–Ponndorf–Verley-etherification reactions—access to defined configured quaternary stereogenic centers". Tetrahedron, 68(1), 314-322.[Link]
Nishide, K., & Node, M. (2002). "Recent development of asymmetric syntheses based on the Meerwein-Ponndorf-Verley reduction". Chirality, 14(10), 759-767.[Link]
Method
scale-up synthesis of [1-(Methoxymethyl)cyclohexyl]methanol for industrial use
Executive Summary This application note details the scalable synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6), a critical gem-disubstituted cyclohexane intermediate used in the development of special...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the scalable synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6), a critical gem-disubstituted cyclohexane intermediate used in the development of specialized polymers, agrochemicals, and pharmaceutical scaffolds.
Unlike the common 1,4-isomers used in polyester production, this 1,1-disubstituted derivative requires a specialized synthetic strategy to establish the quaternary carbon center followed by a desymmetrization step. This guide presents a robust, scalable route utilizing the Tollens Condensation (Aldol-Cannizzaro) followed by Statistical Monomethylation under Phase Transfer Catalysis (PTC). This methodology avoids expensive cryogenic conditions (e.g., NaH/THF) and utilizes industrial-standard reagents (NaOH, Dimethyl Sulfate) suitable for pilot-plant implementation.
Retrosynthetic Analysis & Strategy
The target molecule is a monomethyl ether of a primary diol. The core challenge is the selective alkylation of one hydroxyl group in a symmetric diol.
Strategic Decision:
Direct selective monoprotection of 1,1-diols is kinetically challenging. The industrial solution is statistical etherification driven by stoichiometry, followed by efficient fractional distillation. The unreacted diol is recycled, making the effective yield high despite a theoretical single-pass maximum of ~50%.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from cyclohexanecarbaldehyde to the target mono-ether, highlighting the critical recycle loop for process efficiency.
Critical Material Attributes (CMA)
Component
Role
Grade
Critical Specification
1,1-CHDM
Precursor
>98%
Moisture <0.5% (Competes for alkylating agent)
Dimethyl Sulfate (DMS)
Alkylating Agent
Industrial
Safety: Highly Toxic. Must be handled in closed systems.
Addition: Add NaOH (50% aq, 2.2 kg) dropwise while maintaining internal temperature at 20–30°C . Exothermic reaction.
Process: Heat to 60°C for 4 hours. The aldehyde
-carbon is bis-hydroxymethylated and then reduced.
Workup: Neutralize with Formic Acid. Extract with Ethyl Acetate.
Purification: Crystallization from Toluene/Heptane.
Target Yield: 85-90%.
Appearance: White crystalline solid.
Step 2: Selective Monomethylation (The Core Technology)
Objective: Maximize mono-ether formation while minimizing di-ether.
Stoichiometry: 1,1-CHDM (1.0 eq) : DMS (0.6 eq) : NaOH (2.0 eq).
Note: We use a deficit of alkylating agent to statistically favor the mono-product.
Protocol:
Setup: 50 L Hastelloy or Glass-lined Reactor equipped with a reflux condenser, temperature probe, and scrubber (for DMS destruction).
Solvation: Charge 1,1-Cyclohexanedimethanol (5.0 kg, 34.7 mol) and Toluene (25 L) . Heat to 40°C to ensure complete dissolution.
Catalyst Addition: Add TBAB (112 g, 1 mol%) .
Base Addition: Add NaOH 50% aq (5.6 kg, 70 mol) . Agitate vigorously (400 RPM) to create a fine emulsion.
Alkylation (Controlled Feed):
Cool reactor to 15°C .
Add Dimethyl Sulfate (2.62 kg, 20.8 mol, 0.6 eq) via a metering pump over 4 hours .
Critical Control: Do not exceed 25°C. Higher temperatures increase di-ether formation.
Digestion: Stir at 20°C for 12 hours.
Quench: Add Ammonium Hydroxide (25%, 2 L) and stir for 1 hour to destroy excess DMS (Safety Critical).
Phase Separation: Stop stirring. Drain the aqueous waste (contains Na2SO4 and MeSO4 salts).
Wash: Wash organic layer with Water (2 x 10 L) and Brine (10 L).
Purification & Recycling Strategy
The crude mixture contains:
Unreacted 1,1-CHDM (~45%)
Target Mono-ether (~45%)
Di-ether impurity (~10%)
Fractional Distillation Protocol:
Use a high-efficiency packed column (e.g., Sulzer packing, >15 theoretical plates).
Source: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
Source: Eastman Chemical Company. "1,4-Cyclohexanedimethanol (CHDM)
Source: NOAA Cameo Chemicals.
Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified professionals in a controlled laboratory or pilot plant environment.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of [1-(Methoxymethyl)cyclohexyl]methanol
Case ID: #CHM-088-DESYM
Subject: Optimizing Yield & Selectivity in Gem-Disubstituted Cyclohexane Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Gem-Dimethyl" Challenge
You are likely encountering a yield ceiling of ~30-40% accompanied by a difficult purification. The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol typically proceeds via the desymmetrization of 1,1-cyclohexanedimethanol .
The core issue is statistical distribution . Because the two hydroxymethyl groups are chemically equivalent and sterically unhindered, standard alkylation (Williamson ether synthesis) results in a statistical mixture of:
This guide provides three protocols to break this statistical lock, moving from "Quick Optimization" to "High-Fidelity Catalysis."
Module 1: Diagnostic & Decision Matrix
Before altering your protocol, determine your primary constraint using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate methylation strategy based on scale and priorities.
Module 2: Protocols & Troubleshooting
Protocol A: The Stannylene Acetal Method (Recommended for High Yield)
Best for: Research scale (<5g), maximizing yield (up to 85-90%).
The Science: Reacting the diol with dibutyltin oxide forms a cyclic stannylene acetal . This intermediate activates the oxygen atoms but, due to the dimeric structure of the tin complex in solution, it allows for highly selective mono-alkylation upon treatment with an alkyl halide.
Step-by-Step Workflow:
Acetal Formation: Suspend 1,1-cyclohexanedimethanol (1.0 equiv) and Dibutyltin oxide (Bu₂SnO) (1.0 equiv) in Toluene.
Dehydration: Reflux with a Dean-Stark trap to remove water. The suspension will turn clear as the stannylene acetal forms.
Solvent Swap (Critical): Remove toluene in vacuo. Redissolve the residue in anhydrous DMF (or Toluene if adding fluoride additives).
Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) and Cesium Fluoride (CsF) (1.2 equiv). Heat to 60°C.
Quench: Pour into water/ethyl acetate. The tin byproduct is greasy; wash thoroughly with KF (aq) to precipitate insoluble tin fluorides.
Troubleshooting Q&A:
Q: The reaction turned into a gel during the toluene reflux.A: This is normal. Stannylene acetals often polymerize in non-polar solvents. Ensure you have removed all water (azeotrope) before switching to the polar solvent (DMF) or adding the alkyl halide.
Q: I still see some di-methylated product.A: Reduce the temperature of the alkylation step. The activation energy difference between the mono- and di-alkylation is maximized at lower temperatures.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), avoiding heavy metals.
The Science: By using a biphasic system (Toluene/50% NaOH) and a quaternary ammonium salt, you maintain a low concentration of the active alkoxide in the organic phase. This kinetic control favors mono-alkylation.
Step-by-Step Workflow:
Dissolve 1,1-cyclohexanedimethanol in Toluene (0.5 M).
Add Dimethyl Sulfate (Me₂SO₄) or MeI (0.95 equiv) dropwise over 2 hours. Note: Using a slight deficit of the alkylating agent is crucial.
Troubleshooting Q&A:
Q: My conversion is stuck at 50%.A: Stirring rate is the variable here. PTC reactions are diffusion-controlled. You must create a fine emulsion. If using a magnetic stirrer, switch to an overhead mechanical stirrer.
Q: The product is difficult to extract from the aqueous layer.A: The mono-ether alcohol is amphiphilic. Saturate the aqueous layer with NaCl (salting out) and use THF/EtOAc (1:1) for extraction rather than pure ether.
Module 3: Comparative Data Analysis
The following table summarizes expected outcomes based on the method used.
Parameter
Standard NaH/THF
Stannylene Acetal (Method A)
Phase Transfer (Method B)
Mono-Ether Yield
35 - 45%
80 - 92%
60 - 75%
Di-Ether Impurity
25 - 30%
< 5%
10 - 15%
Reaction Time
4 Hours
12-24 Hours
6-8 Hours
Purification
Difficult Column
Easy Filtration/Wash
Distillation possible
Key Risk
Exotherm/Fire (NaH)
Tin Toxicity
Emulsion formation
Module 4: Mechanism of Action (Visualized)
Understanding why Method A works will help you troubleshoot deviations.
Figure 2: Mechanistic pathway of the Stannylene Acetal activation. The cyclic tin intermediate increases the nucleophilicity of the oxygen atoms while sterically regulating the approach of the electrophile.
Module 5: Final Purification Guide
Even with optimized reactions, isolation is critical due to the amphiphilic nature of the product.
Boiling Point Differential (Vacuum Distillation):
Di-ether: Lowest BP (Non-polar, no H-bonding).
Mono-ether (Target): Medium BP (Intramolecular H-bonding possible).
Diol: Highest BP (Strong intermolecular H-bonding).
Column Chromatography Conditions:
Stationary Phase: Silica Gel (Standard 60 Å).
Mobile Phase: Hexane:Ethyl Acetate.
Start: 90:10 (Elutes Di-ether).
Gradient: 70:30 (Elutes Target ).
Flush: 0:100 or MeOH wash (Elutes Diol).
Visualization: Stain with Anisaldehyde or KMnO₄ . The target alcohol will stain effectively; the di-ether will not stain well with KMnO₄.
References
Selective Monoalkylation via Stannylene Acetals
David, S., & Hanessian, S. (1985).
Desymmetrization of Diols (Review)
Willis, M. C. (1999). Enantioselective desymmetrisation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1765-1784.
Phase Transfer Catalysis for Ether Synthesis
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
Optimization
Navigating the Purification of [1-(Methoxymethyl)cyclohexyl]methanol: A Technical Support Guide
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude [1-(Methoxymethyl)cyclohexyl]methan...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude [1-(Methoxymethyl)cyclohexyl]methanol by column chromatography. Drawing from established principles of chromatographic science and practical laboratory experience, this guide offers solutions to common challenges encountered during this specific purification process.
Understanding the Molecule: [1-(Methoxymethyl)cyclohexyl]methanol
[1-(Methoxymethyl)cyclohexyl]methanol is a cycloaliphatic alcohol with a molecular formula of C9H18O2. Its structure, featuring a cyclohexane ring with both a methoxymethyl and a hydroxymethyl group attached to the same carbon, imparts a dualistic nature to its polarity. The cyclohexyl ring is nonpolar, while the hydroxyl (-OH) and methoxy (-OCH3) groups are polar. This unique characteristic is a critical factor in developing an effective purification strategy and is often the source of common chromatographic challenges. The presence of these functional groups also suggests a moderate viscosity and the potential for hydrogen bonding, which can influence its behavior on a solid stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of [1-(Methoxymethyl)cyclohexyl]methanol?
A1: For the purification of moderately polar compounds like [1-(Methoxymethyl)cyclohexyl]methanol, silica gel is the most common and effective stationary phase.[1] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation from nonpolar impurities.[2][3] For issues with peak tailing, which can arise from strong interactions between the hydroxyl group and the acidic silanol groups on the silica surface, deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina can be considered.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The key is to find a solvent system that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate before attempting a column. A good starting point for a compound of moderate polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.[5] This generally provides a good balance between retention and elution time on the column.
Q3: What are some common starting solvent systems to try for TLC analysis?
A3: Based on the structure of [1-(Methoxymethyl)cyclohexyl]methanol, you can start with the following solvent systems for your initial TLC screening:
Hexane:Ethyl Acetate (4:1, 2:1, 1:1)
Dichloromethane:Methanol (98:2, 95:5)
Adjust the ratio of the polar solvent to achieve the target Rf value.
Q4: My compound is a viscous liquid. How does this affect the purification process?
A4: The moderate viscosity of [1-(Methoxymethyl)cyclohexyl]methanol can present challenges during sample loading and can lead to inconsistent flow rates and poor separation.[3][6] It is crucial to dissolve the crude product in a minimal amount of the initial mobile phase or a suitable low-viscosity solvent before loading it onto the column.[5] Applying the sample as a concentrated band is key to achieving good resolution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of [1-(Methoxymethyl)cyclohexyl]methanol.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Poor Separation (Co-elution of spots)
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor differentiation between your product and impurities.
Optimize the Solvent System: Conduct a thorough TLC analysis with a range of solvent systems. Try adding a small amount of a third solvent (e.g., a few drops of methanol in a dichloromethane system) to fine-tune the polarity.[7]
Column Overloading: Too much crude material was loaded onto the column for its size.
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Peak Tailing
Strong Analyte-Stationary Phase Interaction: The hydroxyl group of your compound may be interacting too strongly with the acidic silanol groups on the silica gel surface.
Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar, slightly basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent to mask the active sites on the silica gel.[8]
Consider an Alternative Stationary Phase: If tailing persists, alumina may be a better choice as it is less acidic than silica gel.
Compound Elutes Too Quickly (High Rf)
Mobile Phase is Too Polar: The solvent system has a high elution strength, causing your compound to have a low affinity for the stationary phase.
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system.
Compound Elutes Too Slowly or Not at All (Low Rf)
Mobile Phase is Not Polar Enough: The solvent system has a low elution strength, causing your compound to be too strongly adsorbed to the stationary phase.
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
Irregular Band Shape/Cracked Column Bed
Improper Column Packing: The silica gel was not packed uniformly, leading to channels and an uneven flow of the mobile phase.
Repack the Column: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles. Gently tap the column during packing to help the silica settle evenly.
Sample Insolubility: The compound may have precipitated at the top of the column upon loading.
Ensure Complete Dissolution: Dissolve the crude sample completely in the minimum amount of a suitable solvent before loading. If the sample is not very soluble in the mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[5]
Experimental Workflow
Step 1: Thin Layer Chromatography (TLC) Analysis
The initial and most critical step is to determine an appropriate solvent system using TLC.[5]
Spotting: Dissolve a small amount of the crude [1-(Methoxymethyl)cyclohexyl]methanol in a volatile solvent (e.g., dichloromethane) and spot it onto a TLC plate.
Development: Place the TLC plate in a developing chamber containing your chosen solvent system.
Visualization: After the solvent front has nearly reached the top of the plate, remove it, and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which is effective for alcohols).
Rf Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to your desired product. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for column chromatography is between 0.2 and 0.4.[5]
Step 2: Column Preparation and Sample Loading
Packing the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to settle into a uniform bed without any air bubbles.
Sample Loading: Once the silica gel is packed and the solvent level is just above the top of the silica, carefully load your crude sample, which has been dissolved in a minimal amount of the eluent.
Step 3: Elution and Fraction Collection
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Monitoring the Separation: Periodically analyze the collected fractions by TLC to determine which ones contain your purified product.
Step 4: Product Isolation
Combining Fractions: Combine the fractions that contain the pure [1-(Methoxymethyl)cyclohexyl]methanol.
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.
Technical Support Center: Synthesis & Troubleshooting of[1-(Methoxymethyl)cyclohexyl]methanol
Welcome to the Technical Support Center for the synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) [1]. This guide is engineered for researchers, application scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) [1]. This guide is engineered for researchers, application scientists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the common side products encountered during the mono-alkylation of symmetrical diols.
Mechanistic Overview & Reaction Workflow
The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol typically proceeds via a two-stage pathway:
Tollens Condensation: Cyclohexanone is reacted with formaldehyde in the presence of a base to form the neopentyl-like diol, 1,1-bis(hydroxymethyl)cyclohexane .
Selective Williamson Etherification: The diol is mono-methylated using a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) and a base to yield the target mono-ether.
Because the intermediate diol possesses two identical, sterically unhindered primary hydroxyl groups, the second step is highly susceptible to statistical over-alkylation, leading to the primary troubleshooting challenge in this workflow.
Fig 1: Reaction workflow for the synthesis of [1-(Methoxymethyl)cyclohexyl]methanol and side product branching.
Troubleshooting & FAQs: Causality and Solutions
Q1: Why is my yield of the target mono-ether so low, and why am I seeing a large non-polar spot on my TLC?
The Causality:
The non-polar spot is the over-methylated side product, 1,1-bis(methoxymethyl)cyclohexane . In a standard Williamson etherification (e.g., using NaH/THF), the deprotonation of the first hydroxyl group does not significantly deactivate the second hydroxyl group due to the insulating effect of the quaternary C1 carbon on the cyclohexane ring. Statistically, using 1.0 equivalent of base and methylating agent results in a nearly 1:2:1 distribution of unreacted diol : mono-ether : di-ether. This phenomenon is well-documented in the alkylation of similar symmetrical cyclohexane diols, where equimolar reactions often yield ~30% mono-ether and ~32% di-ether [2].
The Solution:
To suppress di-methylation, you must manipulate the kinetics.
Stoichiometric Deficit: Use 0.7 to 0.8 equivalents of the methylating agent relative to the diol. It is easier to separate the highly polar unreacted diol from the mono-ether than it is to separate the mono-ether from the di-ether.
Phase Transfer Catalysis (PTC): Transitioning from a homogenous NaH/THF system to a biphasic PTC system (e.g., 50% aqueous NaOH / Toluene / TBAB) restricts the methylating agent to the organic phase. The highly hydrophilic diol remains at the interface, favoring mono-alkylation before the newly lipophilic mono-ether migrates fully into the organic phase [3].
Q2: I am detecting a carbonyl-containing impurity (IR: ~1720 cm⁻¹) in my starting diol before methylation. What is it, and will it affect my synthesis?
The Causality:
This is a formate ester side product . The precursor diol is synthesized via a crossed Cannizzaro reaction where excess formaldehyde acts as the hydride donor, oxidizing into formic acid/formate. If the reaction temperature exceeds 40°C during the neutralization phase, or if the pH drops prematurely, the generated formic acid undergoes Fischer esterification with the newly formed neopentyl hydroxyl groups. If carried over, this ester will consume your base during the methylation step, depressing your overall yield.
The Solution:
Introduce a mandatory saponification hold-step. Before extracting the crude 1,1-bis(hydroxymethyl)cyclohexane, adjust the aqueous mixture to pH 12-13 with NaOH and stir at 50°C for 2 hours to quantitatively hydrolyze any formate esters back to the free diol.
Q3: How can I effectively separate the unreacted diol, the mono-ether, and the di-ether?
The Causality:
Because the molecular weights are low and the structural differences are purely based on hydrogen-bonding capacity, distillation is often superior to column chromatography for scale-up. The boiling points differ significantly due to the loss of hydrogen bond donors:
Di-ether: No H-bond donors (Lowest boiling point, highly volatile).
Mono-ether: One H-bond donor (Intermediate boiling point).
Diol: Two H-bond donors (Highest boiling point).
The Solution:
Perform a fractional vacuum distillation. The di-ether will elute first under high vacuum. Alternatively, for analytical/prep-scale, use normal-phase silica gel chromatography. The di-ether elutes rapidly in 9:1 Hexane:EtOAc, the target mono-ether elutes at ~7:3 Hexane:EtOAc, and the unreacted diol requires a highly polar flush (e.g., 9:1 DCM:MeOH).
Self-Validating Experimental Protocol
Selective Mono-Methylation via Phase Transfer Catalysis (PTC)
Expertise Note: This protocol uses a biphasic system to leverage the differential solubility of the diol and the mono-ether, artificially boosting mono-selectivity compared to homogenous NaH conditions.
System Initialization: Charge a 500 mL 3-neck round-bottom flask with 1,1-bis(hydroxymethyl)cyclohexane, Toluene, and TBAB. Begin vigorous mechanical stirring (≥ 500 rpm is critical for interfacial area in PTC).
Base Addition: Slowly add the 50% aqueous NaOH.
Validation Checkpoint 1: The mixture should form a distinct, milky biphasic emulsion. If the phases separate immediately upon halting stirring, increase the agitation rate.
Electrophile Dosing: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide dropwise via an addition funnel over 1 hour.
Causality for Cooling: MeI is highly volatile (bp 42°C). Cooling prevents evaporative loss and suppresses the activation energy required for the second methylation event.
Reaction Maturation: Allow the reaction to warm to room temperature (20°C) and stir for 12 hours.
Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 7:3). You should observe the depletion of MeI and the appearance of the mono-ether (Rf ~0.45). Stop the reaction while a faint diol spot (baseline) remains to prevent di-ether formation (Rf ~0.85).
Quench & Extraction: Dilute with 100 mL of cold water to dissolve precipitated salts. Separate the organic toluene layer. Extract the aqueous layer with EtOAc (2 x 50 mL).
Purification: Combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation.
Analytical Signatures & Quantitative Data
The following table summarizes the expected chromatographic and mass spectrometric data for the reaction mixture to aid in rapid identification and troubleshooting.
Compound Name
Structural Role
TLC R_f (7:3 Hex:EtOAc)
GC-MS Base Peak (m/z)
Typical Yield (NaH/THF)
Typical Yield (PTC Method)
1,1-bis(hydroxymethyl)cyclohexane
Starting Material / Impurity
0.05 (Stays at baseline)
113 [M-CH2OH]⁺
25% (Unreacted)
35% (Unreacted)
[1-(Methoxymethyl)cyclohexyl]methanol
Target Product
0.45
127[M-CH2OH]⁺
35%
55%
1,1-bis(methoxymethyl)cyclohexane
Over-alkylated Side Product
0.85
141[M-CH2OCH3]⁺
40%
< 10%
Formate Ester Derivative
Upstream Impurity
0.30 - 0.40
141[M-CHO2]⁺
Trace
Trace
(Note: Yields are approximate and based on a 0.8 eq MeI stoichiometry. GC-MS peaks typically show the loss of one of the functionalized methyl groups due to alpha-cleavage at the quaternary center).
References
Solladié, G., et al. "Addition of chiral sulfoxides to symmetrical diols." Journal of Organic Chemistry, 1985, Vol. 50(21), pp. 4062-4068. Available at:[Link]
BASF SE. "Process for preparing 1,4-bis(ethoxymethyl)cyclohexane." European Patent EP3337780B1, 2018. (Demonstrates analogous phase transfer catalysis methodology for bis-hydroxymethyl cyclohexane derivatives).
Optimization
optimizing reaction conditions for [1-(Methoxymethyl)cyclohexyl]methanol ether cleavage
The following technical guide addresses the optimization of reaction conditions for the ether cleavage of [1-(Methoxymethyl)cyclohexyl]methanol to yield 1,1-bis(hydroxymethyl)cyclohexane . This substrate presents a class...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of reaction conditions for the ether cleavage of [1-(Methoxymethyl)cyclohexyl]methanol to yield 1,1-bis(hydroxymethyl)cyclohexane . This substrate presents a classic "neopentyl-like" steric challenge combined with a competing hydroxyl functionality.
Case ID: NEOP-ETHER-001
Subject: Selective Demethylation of [1-(Methoxymethyl)cyclohexyl]methanol
Status: Resolved / Protocol Optimized
Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Part 1: Diagnostic & Strategic Overview
The Substrate Challenge
You are attempting to cleave a primary methyl ether situated on a neopentyl-like position (a primary carbon attached to a quaternary center).
Substrate: [1-(Methoxymethyl)cyclohexyl]methanol
Target Product: 1,1-Bis(hydroxymethyl)cyclohexane
Key Difficulty: The gem-disubstituted C1 position creates significant steric bulk. While this hinders nucleophilic attack on the cyclohexane side (protecting the ring), it also requires harsh Lewis acids that can inadvertently convert the free primary alcohol into an alkyl halide (bromide or iodide).
The Mechanistic Pathway
For methyl ethers, the cleavage usually proceeds via an
mechanism on the methyl group.
Crucial Insight: Because your substrate is neopentyl-like, attack on the cyclohexane side () is kinetically strongly disfavored. This is advantageous: the nucleophile (Br⁻ or I⁻) will almost exclusively attack the methyl group, ensuring high regioselectivity for demethylation. The risk lies in the other hydroxymethyl group reacting with HBr generated in situ.
Part 2: Optimized Experimental Protocols
Method A: Boron Tribromide (
) – The Industry Standard
Best for: High conversion, robust substrates.
Theory:
acts as both a Lewis acid and a source of nucleophilic bromide. The free hydroxyl group will consume 1 equivalent of immediately.
Protocol:
Stoichiometry: Use 2.5 to 3.0 equivalents of
. (1 eq for the free -OH, 1 eq for the ether complexation, 0.5-1.0 eq excess to drive kinetics).
Solvent: Anhydrous Dichloromethane (DCM).
Temperature: Start at -78 °C , warm to 0 °C . Avoid reflux to prevent conversion of alcohols to alkyl bromides.
Note: A precipitate (borate complex) may form. This is normal.
Allow to warm to 0 °C and stir for 2–4 hours. Monitor by TLC/LCMS.
Quench (Critical):
Cool back to -20 °C.
Add Methanol (excess) dropwise. This converts reactive boron species into volatile trimethyl borate (
).
Do not use water initially as the exothermic hydrolysis can cause local heating and bromination.
Method B:
+ NaI – The Nucleophilic Alternative
Best for: Substrates sensitive to strong Lewis acids or if bromination is observed.
Theory: This method generates a transient aluminum alkoxide and uses Iodide (
) as a "soft" nucleophile to cleave the methyl group. It is milder than .
Protocol:
Reagents:
(1.5 eq) + NaI (1.5 eq).
Solvent: Acetonitrile (MeCN) is required to solubilize the reagents.
Procedure:
Dissolve
and NaI in MeCN at 0 °C (exothermic).
Add substrate dissolved in MeCN.
Allow to warm to room temperature (RT) or mild reflux (40-50 °C) if sluggish.
The reaction is driven by the formation of Me-I (volatile).
Workup: Quench with aqueous sodium thiosulfate (
) to remove any free iodine.
Part 3: Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC that is less polar than my product. What is it?A: This is likely the alkyl bromide (or iodide).
Cause: Reaction temperature was too high or reaction time too long. The HBr generated during the reaction converted your primary alcohol (-CH2OH) to a bromide (-CH2Br).
Fix: Keep the reaction at 0 °C maximum. If using Method A, add a proton scavenger like 2,6-di-tert-butylpyridine (0.5 eq) to neutralize free HBr without killing the Lewis acid.
Q2: My reaction stalled at 50% conversion. Should I add more reagent?A: For
, the reaction often stalls because the boron complex precipitates out of the DCM, stopping the reaction.
Fix: Try using 1,2-dichloroethane (DCE) as a solvent, which has better solubility for these complexes, or perform a "double addition" strategy: cool down, add 0.5 eq more
, and re-warm.
Q3: The workup resulted in a sticky polymer/emulsion.A: Boron complexes are notorious for emulsions.
Fix: Use the Rochelle's Salt method . Quench with MeOH, then add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until two clear layers form. The tartrate chelates the aluminum/boron salts.
Q4: Can I use TMSI (Trimethylsilyl iodide)?A: Proceed with caution. TMSI is excellent for ether cleavage but will also silylate your free alcohol (forming -O-TMS) or convert it to an iodide (-I). If you use TMSI, you must include an aqueous acid hydrolysis step (e.g., 1M HCl/THF) at the end to restore the diol.
Part 4: Comparative Data & Visualization
Reagent Selection Matrix
Reagent
Reactivity
Risk of Side Rxn (R-Br/I)
Workup Difficulty
Recommended For
High
Moderate (at >0°C)
High (Emulsions)
Standard substrates; Scale-up
+ TBAI
Moderate
Low
Low
Sensitive substrates
+ NaI
Moderate
Low
Moderate
Avoiding acidic conditions
TMSI
Very High
High (R-I formation)
Low
Sterically hindered ethers
Decision Logic for Optimization
Caption: Decision tree for selecting and troubleshooting the demethylation workflow.
References
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. Link
Foundational review on ether cleavage mechanisms and reagent selection.
Node, M., et al. (1980). Hard acid and soft nucleophile system.[2] 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. Link
Source for the AlCl3/Nucleophile "soft" cleavage protocols.
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, 1658.
The classic reference for BBr3 usage, establishing the stoichiometry rules.
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link
Definitive guide on TMSI reactivity and side reactions with alcohols.
preventing decomposition of [1-(Methoxymethyl)cyclohexyl]methanol during workup
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of [1-(Methoxymethyl)cyclohexyl]methanol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6).
As a highly oxygenated, 1,1-disubstituted cyclohexane derivative, this building block presents unique challenges during aqueous workup. Below, we synthesize field-proven insights and mechanistic causality to help you troubleshoot degradation issues and maximize your isolated yields.
Part 1: Core Molecular Vulnerabilities
To prevent decomposition, we must first understand the molecule's structural liabilities. [1-(Methoxymethyl)cyclohexyl]methanol features a neopentyl-type primary alcohol adjacent to a fully substituted cyclohexane carbon (C1), alongside an aliphatic methyl ether.
This specific architecture is highly vulnerable to the Wagner-Meerwein rearrangement [1]. When exposed to acidic conditions, the primary hydroxyl group can be protonated and leave as water. Because primary carbocations are thermodynamically unstable, the molecule bypasses this state via a concerted 1,2-alkyl shift. A carbon-carbon bond from the cyclohexane ring migrates to the exocyclic carbon, expanding the ring to a more stable 7-membered cycloheptyl carbocation [2]. This intermediate rapidly eliminates a proton to form unwanted cycloheptene derivatives.
Caption: Mechanistic pathway of the acid-catalyzed Wagner-Meerwein ring expansion.
Part 2: Troubleshooting FAQs
Q1: My post-workup NMR shows a complex mixture of cycloheptane derivatives and alkenes instead of my desired product. What happened?Cause: You have triggered an acid-catalyzed Wagner-Meerwein rearrangement (ring expansion). This typically occurs if you quenched your reaction with an unbuffered acid (e.g., 1M HCl or saturated NH₄Cl without a basic buffer) [3].
Solution: Strictly avoid acidic aqueous workups. Always quench with a mildly basic solution such as saturated aqueous sodium bicarbonate (NaHCO₃). If you need to neutralize a highly basic reaction, do so carefully at 0 °C and ensure the pH of the aqueous layer never drops below 7.
Q2: I am observing cleavage of the methoxymethyl group. Isn't this an aliphatic ether, not an acid-sensitive MOM protecting group?Cause: You are correct; this is an aliphatic methyl ether (-CH₂-O-CH₃), not a methoxymethyl (MOM) acetal (-O-CH₂-O-CH₃). Aliphatic ethers are generally stable to dilute aqueous acids. However, if your upstream synthesis utilized strong Lewis acids (e.g., AlCl₃ or BBr₃ during a reduction step), unquenched Lewis acidic metals can coordinate to the ether oxygen during the concentration phase, leading to ether cleavage.
Solution: Perform a chelating quench. Use saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1–2 hours. This sequesters the Lewis acidic metals into water-soluble complexes before they can mediate ether cleavage.
Q3: My isolated yield is exceptionally low (<30%), but I don't see any degradation products in the crude NMR. Where is my compound?Cause: Product loss to the aqueous phase. [1-(Methoxymethyl)cyclohexyl]methanol acts as both a strong hydrogen-bond donor (alcohol) and acceptor (ether) localized on a compact hydrophobic ring. This gives it significant water solubility.
Solution: You must alter the partition coefficient. Saturate the aqueous layer with solid NaCl (salting out) and extract with a more polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) instead of non-polar solvents like hexanes or dichloromethane.
Part 3: Quantitative Workup Analysis
The table below summarizes the causality between workup conditions and product integrity.
Workup Condition
Observed Stability
Dominant Side Reaction
Typical Recovery Yield
1M HCl (Aqueous)
Poor
Wagner-Meerwein Ring Expansion
< 20%
Unquenched Lewis Acid
Poor
Ether Cleavage / Oligomerization
< 30%
Neutral (H₂O only)
Moderate
Product loss to aqueous phase
40 - 50%
Mildly Basic (NaHCO₃) + NaCl
Excellent
None
> 90%
Part 4: Field-Proven Isolation Protocol
To ensure a self-validating system where degradation is mechanically prevented at every step, follow this optimized extraction methodology.
Step 1: Reaction Quenching
Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until gas evolution ceases. If aluminum- or boron-based reagents were used, substitute with saturated aqueous Rochelle's salt and stir vigorously at room temperature for 1.5 hours to break up emulsions.
Step 2: Phase Separation & Salting Out
Transfer the biphasic mixture to a separatory funnel and separate the organic phase. To the remaining aqueous phase, add solid NaCl until the solution is fully saturated.
Causality: Salting out increases the ionic strength of the aqueous layer, disrupting the hydrogen-bonding network that solubilizes the hydrophilic diol-monoether motif, thereby forcing the product into the organic phase.
Step 3: Extraction
Extract the saturated aqueous phase three times with EtOAc or 2-MeTHF.
Causality: Non-polar solvents will result in poor partition coefficients. EtOAc provides the necessary polarity to efficiently extract the hydrogen-bonding molecule.
Step 4: Washing & Drying
Combine all organic extracts. Wash once with a minimal volume of brine (to remove residual water without extracting the product back into the aqueous layer). Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent.
Step 5: Concentration (Critical Step)
Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 35 °C.
Causality: Heating the concentrated product in the presence of even trace, unneutralized acids will rapidly initiate the Wagner-Meerwein rearrangement as the solvent evaporates and the acid concentration spikes.
Caption: Optimized mildly basic workup workflow to prevent decomposition and maximize yield.
Part 5: References
"Natural Product Synthesis Enabled by Domino Processes Incorporating a 1,2-Rearrangement Step". ACS Publications. URL:[Link]
Optimization
troubleshooting guide for low conversion rates in [1-(Methoxymethyl)cyclohexyl]methanol reactions
Technical Support Center: [1-(Methoxymethyl)cyclohexyl]methanol Reactions Introduction Welcome to the technical support guide for reactions involving [1-(Methoxymethyl)cyclohexyl]methanol. This document is designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: [1-(Methoxymethyl)cyclohexyl]methanol Reactions
Introduction
Welcome to the technical support guide for reactions involving [1-(Methoxymethyl)cyclohexyl]methanol. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, during the chemical modification of this versatile primary alcohol. The unique structure of this substrate—a primary alcohol adjacent to a sterically demanding quaternary carbon center, and the presence of a methoxymethyl (MOM) ether—presents specific hurdles that require careful consideration.
This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose the root cause of your experimental issues and implement robust, scientifically-grounded solutions.
Part 1: Initial Diagnosis & General Issues
Before delving into reaction-specific problems, it's crucial to rule out common experimental errors that can affect any chemical transformation.
Question: My reaction with [1-(Methoxymethyl)cyclohexyl]methanol has stalled or shows very low conversion. Where do I even begin to troubleshoot?
Answer: A systematic approach is key. Low conversion is a symptom, not a diagnosis. The underlying cause can often be traced back to one of three areas: Reagents & Setup, Reaction Conditions, or the Reaction Mechanism itself.
Start by verifying the fundamentals. Contaminated reagents, improper stoichiometry, or atmospheric moisture can halt even the most robust reactions. The structural features of your substrate—significant steric hindrance and an acid-labile MOM group—make it particularly sensitive to suboptimal conditions.[1][2]
Below is a general workflow to guide your initial troubleshooting process.
Caption: General troubleshooting workflow for low conversion rates.
Fischer esterification is a classic method for converting alcohols to esters, but it is an equilibrium-driven process that is highly sensitive to steric effects and reaction conditions.[3][4]
Question: My Fischer esterification of [1-(Methoxymethyl)cyclohexyl]methanol with a carboxylic acid is giving poor yields (<50%), even after extended reaction times. What's the most likely cause?
Answer: The low yield is almost certainly due to a combination of two factors: unfavorable equilibrium and severe steric hindrance .
Equilibrium Limitations : Fischer esterification produces one molecule of water for every molecule of ester formed.[3] As water accumulates, the reverse reaction (ester hydrolysis) accelerates, leading to a low-yield equilibrium state.
Steric Hindrance : Your substrate's alcohol is on a neopentyl-like carbon. The bulky cyclohexyl ring shields the hydroxyl group, dramatically slowing the rate of nucleophilic attack by the alcohol onto the protonated carboxylic acid.[1][5] This means the reaction requires more forcing conditions (higher temperature, longer time) to reach equilibrium, which can also promote side reactions.
Troubleshooting Steps & Solutions:
Drive the Equilibrium Forward: You must actively remove water or use a large excess of one reactant.[4]
Protocol 1: Water Removal via Dean-Stark Apparatus: This is the most effective method. By using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), water can be physically removed from the reaction flask as it is formed, preventing the reverse reaction.[3]
Use Excess Reagent: If the carboxylic acid is inexpensive, use a 5- to 10-fold excess. If the alcohol is the more available component, consider using it as the solvent if feasible.[4]
Optimize Catalyst and Temperature:
Catalyst Choice: While sulfuric acid is common, it can be too harsh. A milder, bulkier acid catalyst like p-toluenesulfonic acid (PTSA) or a solid acid catalyst like Amberlyst-15 can be effective and may reduce side reactions.[6]
Temperature: Due to steric hindrance, temperatures may need to be elevated (e.g., reflux in toluene, ~110 °C) for an extended period (24-48 hours). Monitor reaction progress carefully by TLC or GC/MS.
Protocol 1: Fischer Esterification with Dean-Stark Water Removal
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
Reagents: To the flask, add [1-(Methoxymethyl)cyclohexyl]methanol (1.0 equiv.), the carboxylic acid (1.1-1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv.).
Solvent: Add a sufficient volume of toluene to ensure the reactants are dissolved and the Dean-Stark trap can be filled.
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[3]
Monitoring: Continue reflux until the theoretical amount of water has been collected or until TLC/GC analysis shows no further consumption of the limiting reagent.
Work-up: Cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Question: I'm observing a new, more polar spot on my TLC plate during my acid-catalyzed reaction. What could it be?
Answer: This is a classic sign of MOM ether deprotection . The methoxymethyl (MOM) group is stable to base but labile under acidic conditions, especially with strong Brønsted or Lewis acids.[7][8][9] The acid catalyst required for your main reaction is likely cleaving the MOM ether, producing the corresponding diol, which is significantly more polar.
Caption: Acid-catalyzed deprotection of the MOM ether side reaction.
Solutions:
Use a Milder Catalyst: Switch from H₂SO₄ to PTSA or a solid-supported acid catalyst which may have lower activity towards MOM cleavage.[6]
Lower Temperature: Run the reaction at the lowest possible temperature that still allows for reasonable conversion of the main reaction.
Alternative Coupling Conditions: If deprotection remains a problem, avoid Fischer conditions entirely. Activate the carboxylic acid first using a reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a mild base like 4-dimethylaminopyridine (DMAP). This method, known as Steglich esterification, does not require a strong acid catalyst.[10]
Scenario B: Oxidation to Aldehyde or Carboxylic Acid
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.[11] Achieving the aldehyde selectively can be challenging as it is prone to over-oxidation.[12][13]
Question: I am trying to oxidize the alcohol to the corresponding aldehyde, but I am getting a mixture of starting material and the carboxylic acid. How can I stop the reaction at the aldehyde stage?
Answer: This is a common challenge in the oxidation of primary alcohols. The initially formed aldehyde can become hydrated in the presence of water, and this hydrate is readily oxidized further to the carboxylic acid.[11] The key to isolating the aldehyde is to use an anhydrous oxidizing agent and conditions that avoid water.
Recommended Methods for Aldehyde Synthesis:
Reagent System
Common Name
Key Advantages
Considerations
Pyridinium chlorochromate (PCC)
PCC Oxidation
Readily available, effective for primary alcohols.
High yields, mild conditions, avoids heavy metals.
Requires low temperatures (-78 °C), can have an unpleasant odor.
Dess-Martin Periodinane (DMP)
DMP Oxidation
Mild, neutral pH, fast reaction times at room temp.
Reagent is expensive and can be shock-sensitive.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane) and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure full conversion of the alcohol, but avoid a large excess which might promote side reactions.
For Carboxylic Acid Synthesis: If the carboxylic acid is the desired product, use a strong oxidizing agent like Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) or potassium permanganate (KMnO₄).[11][14] These conditions will ensure complete oxidation.[15]
Scenario C: Williamson Ether Synthesis
This reaction involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide to form a new ether. The mechanism is S_N2.[16][17]
Question: I am attempting to synthesize an ether via the Williamson ether synthesis. I deprotonate my alcohol with sodium hydride (NaH) and add an alkyl halide, but the reaction is extremely slow or fails completely.
Answer: The Williamson ether synthesis is governed by an S_N2 mechanism, which is exquisitely sensitive to steric hindrance.[18][19] Your substrate, [1-(Methoxymethyl)cyclohexyl]methanol, is a sterically bulky primary alcohol. While you can form the alkoxide with a strong base like NaH, the subsequent nucleophilic attack of this bulky alkoxide on the alkyl halide is extremely slow.[19]
Troubleshooting Steps & Solutions:
Reverse the Reactants (If Possible): The S_N2 reaction works best with an unhindered alkyl halide.[17] If your desired ether structure allows, consider reversing the strategy: use a simple, unhindered alkoxide (e.g., sodium methoxide) and prepare the tosylate or halide of [1-(Methoxymethyl)cyclohexyl]methanol to act as the electrophile. However, be aware that elimination reactions can compete during the formation of this electrophile.
Use a More Reactive Electrophile: Instead of an alkyl chloride or bromide, use an alkyl iodide or, even better, an alkyl triflate (R-OTf). Triflate is an outstanding leaving group and can significantly accelerate the S_N2 reaction.
Increase Temperature & Use a Polar Aprotic Solvent: Perform the reaction in a high-boiling polar aprotic solvent like DMF or DMSO.[16] These solvents are excellent for S_N2 reactions. Heat the reaction mixture (e.g., 80-120 °C) for an extended period, monitoring carefully for any signs of decomposition.
References
Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Bulletin of the Korean Chemical Society.
Study Mind (n.d.). Alcohols - Alcohol oxidation (A-Level Chemistry). Study Mind.
Quora (2023). What is effect of steric hinderance on acidity of alcohols?. Quora.
Total Synthesis (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
RSC Publishing (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.
RSC Publishing (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. RSC Publishing.
BenchChem (n.d.). Troubleshooting low conversion rates in Fischer esterification. BenchChem.
ResearchGate (2025). Effect of steric hindrance and π electrons on alcohol self-association. ResearchGate.
ResearchGate (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate.
Chemguide (n.d.). oxidation of alcohols. Chemguide.
Canadian Science Publishing (n.d.). Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Canadian Science Publishing.
Monash University (2025). Organic reactions: Oxidation. Monash University.
Save My Exams (2026). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. Save My Exams.
NIH (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC.
Chemistry Steps (2024). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
BenchChem (n.d.). Improving reaction conditions for Williamson ether synthesis. BenchChem.
Journal of Scientific & Industrial Research (2011). Esterification of lower aliphatic alcohols with acetic acid in presence of different acid catalysts.
Chemguide (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
[1-(Methoxymethyl)cyclohexyl]methanol (MMCM) is a critical aliphatic intermediate, notably used in the synthesis of SNRI antidepressants like Venlafaxine. Its structural core—a cyclohexane ring substituted with hydroxymethyl and methoxymethyl groups—presents a specific analytical challenge: the absence of a UV-active chromophore .
This guide addresses the three most common failures in developing methods for MMCM:
Detection Failure: Inability to observe peaks using standard UV (254 nm).
Peak Tailing: Strong interaction of the free hydroxyl group with stationary phases.
Impurity Co-elution: Difficulty separating the "Diol" impurity from the target MMCM.
Module 1: Detection Strategy (The "Invisible Peak" Issue)
Q: I am injecting 1 mg/mL of my sample onto a C18 column and monitoring at 254 nm, but I see no peaks. Is my column dead?
A: Your column is likely fine. The issue is the physics of the molecule. MMCM lacks a conjugated
-electron system (chromophore) required for UV absorption at standard wavelengths like 254 nm.
Corrective Action:
You must switch detection principles. We recommend Gas Chromatography (GC-FID) as the Gold Standard for this molecule due to its volatility and the universality of Flame Ionization Detection (FID) for carbon-containing compounds.
If you must use HPLC, you are limited to "Universal" detectors. See the decision matrix below:
Figure 1: Decision Matrix for MMCM Detection. GC-FID is the primary recommendation due to the lack of UV chromophore.
Module 2: GC Method Optimization (The "Tailing" Issue)
Q: I switched to GC-FID, but the MMCM peak is tailing significantly (Tailing Factor > 2.0). How do I fix this?
A: Tailing in this molecule is caused by hydrogen bonding between the free hydroxyl group (
) and active silanol sites on the liner or column stationary phase.
Recommendation: Use a mid-polarity column like DB-624 (Cyanopropylphenyl) or a high-polarity DB-WAX (Polyethylene Glycol). These phases "wet" the alcohol better, improving peak shape.
Inlet Deactivation: Ensure you are using a deactivated split liner with glass wool (e.g., Siltek or Ultra Inert). Active glass wool will irreversibly adsorb the hydroxyl group.
Derivatization (Optional but effective): If tailing persists, perform a rapid silylation using BSTFA + 1% TMCS. This caps the hydroxyl group, converting MMCM to its trimethylsilyl (TMS) ether, which elutes as a sharp, symmetrical peak.
Recommended GC Conditions:
Parameter
Setting
Column
DB-624 (30m x 0.32mm x 1.8µm) or equivalent
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Inlet
Split (20:1), 250°C
Detector
FID @ 280°C
| Oven | 60°C (hold 2 min)
10°C/min 240°C (hold 5 min) |
| Diluent | Methanol or Acetonitrile (Avoid solvents that co-elute with early impurities) |
Module 3: Impurity Profiling (The "Mystery Peaks")
Q: I see a peak eluting just before my main peak. What is it?
A: Based on the standard synthesis of Venlafaxine intermediates (often involving reduction of cyclohexanone derivatives), the most critical impurities are structurally related to the degree of methylation or reduction.
Common Impurity Profile:
Impurity Name
Structure Note
Relative Retention (GC)
Origin
Cyclohexanone
Starting Material
~0.4
Unreacted starting material
The "Diol"
1,1-bis(hydroxymethyl)cyclohexane
~1.2 (Polar column)
Failure of methylation step (Demethyl-impurity)
The "Dimer"
Ether-linked dimer
~1.8
Acid-catalyzed side reaction during workup
Toluene
Solvent
~0.3
Residual process solvent
Synthesis & Impurity Pathway:
Understanding the chemistry helps predict the impurities.
Figure 2: Origin of common impurities. The "Diol" (Impurity B) is the critical separation pair.
Module 4: HPLC Alternative (If GC is unavailable)
Q: We do not have a GC. How can we validate an HPLC method for this?
A: You must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for impurity profiling because they are universal and gradient-compatible. RI is not suitable for impurities due to baseline drift during gradients.
Critical Success Factor: Mobile Phase Transparency
If you are forced to use UV (205 nm), you cannot use Acetate or Formate buffers (high UV cutoff). You must use Phosphate Buffer (transparent at 200 nm).
Recommended LC-ELSD Conditions:
Column: C18 (Aquilic/Polar-embedded), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA improves peak shape for alcohols).
Note: ELSD response is non-linear (log-log). You must validate linearity carefully using power-law regression, not linear regression.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
U.S. Pharmacopeia. (2023). <467> Residual Solvents. USP-NF. (Standard for GC headspace/liquid injection of volatile organic impurities).[4] Link
Roy, J. (2002).[5] Pharmaceutical Impurities - A Mini-Review. AAPS PharmSciTech. (Context on impurity classification in synthetic intermediates). Link
Saha, M., et al. (2012).[6] Analytical Method Development and Validation of Venlafaxine Hydrochloride. (Provides context on the final drug analysis, highlighting the lack of chromophore issues in precursors). Link
Technical Support Center: Stability & Handling of [1-(Methoxymethyl)cyclohexyl]methanol
This guide serves as a technical support resource for researchers working with [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6). It addresses stability profiles, degradation mechanisms, and troubleshooting strate...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers working with [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6). It addresses stability profiles, degradation mechanisms, and troubleshooting strategies based on the compound's specific structural constraints.
Executive Summary
[1-(Methoxymethyl)cyclohexyl]methanol is a gem-disubstituted cyclohexane derivative featuring a neopentyl-like core. Its stability profile is defined by the steric hindrance of the quaternary C1 carbon.
Basic Conditions:High Stability. Resistant to hydrolysis and nucleophilic attack.
Acidic Conditions:Conditionally Stable. Stable to dilute mineral acids and Lewis acids at low temperatures. Susceptible to Wagner-Meerwein rearrangements (ring expansion) under harsh acidic conditions (high temperature, concentrated strong acids) due to the formation of a neopentyl cation.
Part 1: Chemical Stability Profile
Acidic Stability: The Neopentyl Risk
Under standard acidic workups (e.g., 1M HCl wash, RT), the compound is stable. However, under forcing conditions, the primary hydroxyl group can protonate and leave, generating a primary carbocation.
The Mechanism: A primary carbocation adjacent to a quaternary carbon (neopentyl system) is highly unstable. It will not undergo simple
substitution. Instead, it rapidly undergoes a 1,2-alkyl shift to form a more stable tertiary carbocation.
The Consequence: In this specific cyclic system, the "alkyl shift" results in Ring Expansion , converting the cyclohexane ring into a cycloheptane derivative.
Diagram 1: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the theoretical risk of ring expansion under harsh acidic conditions.
Caption: Mechanistic pathway showing the potential for ring expansion (Wagner-Meerwein) under thermodynamic control in strong acids.
Basic Stability: Steric Protection
The compound exhibits excellent stability in basic media (e.g., NaOH, KOH, NaH, organic bases).
Ether Linkage: The methyl ether is inert to base.
Hydroxyl Group: The primary alcohol will deprotonate to form an alkoxide but cannot undergo
-elimination because there are no -hydrogens on the quaternary C1 position.
Nucleophilic Attack: The quaternary center sterically shields the core from nucleophilic attack, preventing substitution reactions.
Part 2: Troubleshooting Guide
Issue 1: Low Yield After Acidic Workup
Symptom: You performed a reaction, quenched with HCl, and the recovered mass is significantly lower than expected, but no decomposition peaks are visible in NMR.
Root Cause:Phase Partitioning , not Decomposition.
The compound contains two oxygenated functional groups (alcohol + ether), giving it moderate water solubility (LogP
1.5–2.0). It may partition into the aqueous phase during extraction.
Solution:
Saturate the aqueous layer with NaCl (Salting Out).
Use a more polar organic solvent for extraction (e.g., EtOAc or DCM instead of Hexanes/Ether).
Re-extract the aqueous layer 3–4 times.
Issue 2: New Impurity Peaks in NMR/GC after Reaction with Lewis Acids
Symptom: When using Lewis acids (e.g.,
, ), new multiplets appear in the aliphatic region (1.5–1.8 ppm).
Root Cause:Demjanov-type Rearrangement .
Strong Lewis acids can complex with the ether or alcohol oxygen, triggering the ring expansion described in Part 1.
Solution:
Switch Reagents: Use milder Lewis acids (e.g.,
, ).
Temperature Control: Conduct Lewis acid steps at -78°C to 0°C. Avoid heating.
Buffer: If possible, buffer the reaction with a hindered base (e.g., 2,6-lutidine) to scavenge free protons.
Part 3: Self-Validating Stability Protocols
Before committing valuable material to a scale-up, perform this Stress Test Workflow to validate stability in your specific matrix.
Diagram 2: Stability Testing Decision Tree
Caption: Standard operating procedure for validating the stability of neopentyl-like substrates before scale-up.
Quantitative Data Summary
Condition
Reagent
Temp
Expected Stability
Primary Risk
Aqueous Acid
1M HCl, 10%
25°C
Stable
Extraction loss (solubility)
Strong Acid
Conc. HCl, HI, HBr
>60°C
Unstable
Ether cleavage / Rearrangement
Lewis Acid
,
>0°C
Variable
Ring expansion (Cycloheptyl formation)
Aqueous Base
1M NaOH, KOH
Reflux
Stable
None
Strong Base
NaH, LDA, t-BuLi
-78°C to RT
Stable
Deprotonation (Alkoxide formation)
Part 4: FAQ
Q: Can I use this compound as a primary alcohol in Mitsunobu reactions?A: Yes, but with caution. While it is a primary alcohol, the neopentyl position (
) creates significant steric bulk. reactions (like Mitsunobu) will be significantly slower than with linear primary alcohols. You may need higher equivalents of DIAD/PPh3 and longer reaction times.
Q: Is the methoxymethyl ether stable to hydrogenation?A: Yes. Unlike benzyl ethers (Bn), methyl ethers (Me) are stable to standard Pd/C hydrogenation conditions.
Q: I need to remove the methyl group to get the diol. How do I do it?A: Standard ether cleavage requires harsh conditions (e.g.,
at -78°C warming to RT). Warning: As noted in the stability section, is a strong Lewis acid and may trigger rearrangement of the cyclohexane ring. Monitor strictly at low temperatures.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions; discussion on E1cB and lack of
-hydrogens in neopentyl systems).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 10-2: Wagner-Meerwein Rearrangements in neopentyl systems).
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Stability of Methyl Ethers).
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 69(10), 2548–2549. (Demonstrates stability of ether linkages in strong basic/reducing conditions).
Troubleshooting
removal of unreacted starting materials from [1-(Methoxymethyl)cyclohexyl]methanol product
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter downstream bottlenecks when isolating mono-alkylat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter downstream bottlenecks when isolating mono-alkylated diols.
The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol typically involves the mono-methylation of 1,1-bis(hydroxymethyl)cyclohexane[1]. Because the starting material possesses two sterically and electronically identical primary hydroxyl groups, standard Williamson ether synthesis conditions (e.g., NaH/MeI) inevitably produce a statistical mixture. The resulting crude matrix contains the unreacted starting material (diol), the target mono-ether, and the over-alkylated di-ether.
This guide provides the mechanistic rationale and field-proven, self-validating protocols to efficiently resolve this complex impurity profile.
Mechanistic Overview of the Impurity Profile
To purify the target compound, we must exploit the discrete changes in hydrogen-bonding capacity that occur at each methylation step.
1,1-bis(hydroxymethyl)cyclohexane (Starting Material): Contains two hydroxyl groups. It acts as a strong hydrogen-bond donor and acceptor, making it highly polar and significantly water-soluble.
[1-(Methoxymethyl)cyclohexyl]methanol (Target Product): Contains one hydroxyl group and one ether linkage. The loss of one H-bond donor reduces its polarity, shifting its partition coefficient (
) favorably toward organic solvents while retaining enough polarity to interact with silica gel.
1,1-bis(methoxymethyl)cyclohexane (Di-ether Impurity): Contains zero hydroxyl groups. It cannot act as an H-bond donor, rendering it highly lipophilic and poorly retained on standard normal-phase silica.
Workflow for the biphasic extraction and chromatographic isolation of the mono-ether product.
Troubleshooting FAQs
Q1: My crude NMR shows >30% unreacted diol. How can I remove this without running a massive, solvent-heavy silica column?A: Leverage the drastic polarity difference between the species. The unreacted diol is highly water-soluble due to its dual H-bond donors, whereas the mono-ether and di-ether are lipophilic. By performing a rigorous aqueous liquid-liquid extraction using a biphasic system of Water and Ethyl Acetate (EtOAc), you can partition the diol entirely into the aqueous phase.
Causality: Attempting to separate the diol from the mono-ether on silica often leads to severe streaking because the diol binds irreversibly to the silanol groups. Removing it via aqueous workup prevents column overloading and improves the resolution of the subsequent purification steps.
Q2: I have depleted the diol, but my product is contaminated with the di-ether. They co-elute on my TLC when using 50% EtOAc/Hexanes. What is the optimal solvent system?A: You are using a solvent system that is too polar. The di-ether lacks hydrogen-bond donors, meaning it will not interact strongly with the stationary phase. In 50% EtOAc, both the mono-ether and di-ether migrate near the solvent front. Switch to a shallower gradient starting at 5% EtOAc in Hexanes.
Causality: At 5% EtOAc, the di-ether will elute rapidly (Rf ~0.80), while the mono-ether's single hydroxyl group will anchor it to the silica (Rf ~0.10). Once the di-ether is washed off the column, you can ramp the gradient to 20% EtOAc to elute the pure mono-ether.
Q3: Can I prevent the over-methylation from happening in the first place during synthesis?A: Yes. While statistical mixtures are unavoidable in standard solution-phase reactions, employing surface-mediated or transition-metal-catalyzed protocols can drastically improve mono-selectivity. For instance, adsorbing the diol onto neutral alumina prior to treatment with dimethyl sulfate restricts the mobility of the substrate, highly favoring mono-methylation[2]. Alternatively, modern iron-catalyzed regioselective alkylation protocols (e.g., using Fe(dipm)3) have been successfully adapted for the selective mono-functionalization of diols and carbohydrates[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.
Protocol A: Aqueous Depletion of Unreacted Diol
Concentration: Concentrate the crude reaction mixture in vacuo to remove all volatile reaction solvents (e.g., THF, DMF). Note: Residual polar solvents will act as a bridge, pulling your product into the aqueous phase.
Dissolution: Re-dissolve the crude residue in Ethyl Acetate (10 mL per gram of crude).
Extraction: Transfer to a separatory funnel and wash the organic layer with Deionized Water (3 x 10 mL).
Self-Validation Check: Spot both the pooled aqueous layer and the organic layer on a silica TLC plate. Stain with Potassium Permanganate (KMnO₄) and heat. The baseline spot (diol) must be clearly visible in the aqueous lane and completely absent from the organic lane. If the diol remains in the organic layer, perform one additional water wash.
Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x 10 mL) to break any micro-emulsions and pre-dry the organic phase.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the diol-depleted crude.
Protocol B: Silica Gel Flash Chromatography
Dry Loading: Dissolve the diol-depleted crude in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2 grams of silica per gram of crude) and concentrate to a free-flowing powder in vacuo.
Causality: Dry loading prevents the "solvent front effect" that causes band broadening, ensuring razor-sharp separation between the mono-ether and di-ether.
Column Packing: Pack a flash column with silica gel using 100% Hexanes. Load the dry powder evenly onto the top of the bed.
Di-ether Elution: Elute with 2 to 3 Column Volumes (CV) of 5% EtOAc in Hexanes.
Self-Validation Check: Monitor the eluent via TLC. The di-ether will elute here. Do not increase polarity until TLC confirms the di-ether has completely cleared the column.
Product Elution: Ramp the solvent gradient to 20% EtOAc in Hexanes. Collect 15 mL fractions.
Final Validation: Spot fractions on TLC. The target [1-(Methoxymethyl)cyclohexyl]methanol will appear as a single, UV-inactive spot at an Rf of ~0.35. Combine pure fractions and concentrate.
Quantitative Separation Metrics
Use the following physicochemical metrics to guide your purification and validate your isolated fractions.
Compound
Structure Type
H-Bond Donors
Relative Polarity
Expected TLC Rf (20% EtOAc/Hex)
Aqueous Partitioning
1,1-bis(hydroxymethyl)cyclohexane
Diol (Starting Material)
2
High
~0.05 (Baseline)
High (Aqueous Phase)
[1-(Methoxymethyl)cyclohexyl]methanol
Mono-ether (Target)
1
Medium
~0.35
Low (Organic Phase)
1,1-bis(methoxymethyl)cyclohexane
Di-ether (Impurity)
0
Low
~0.80
Insoluble (Organic Phase)
References
Haruo Ogawa, Youko Ichimura, Teiji Chihara, Shousuke Teratani, Kazuo Taya. "Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina." Bulletin of the Chemical Society of Japan, 1986.[Link][2]
"Regioselective alkylation of carbohydrates and diols: a cheaper iron catalyst, new applications and mechanism." RSC Advances, 2017.[Link][3]
"Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents." Organic Letters, 2022.[Link][1]
Introduction: The Imperative of Unambiguous Structural Elucidation
An In-Depth Guide to the 13C NMR Spectral Assignment of [1-(Methoxymethyl)cyclohexyl]methanol: A Comparative and Predictive Analysis In the realm of drug development and materials science, the precise characterization of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the 13C NMR Spectral Assignment of [1-(Methoxymethyl)cyclohexyl]methanol: A Comparative and Predictive Analysis
In the realm of drug development and materials science, the precise characterization of molecular structure is not merely a formality—it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead candidates. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for its ability to provide a direct census of the carbon environments within a molecule.
This guide provides a comprehensive, in-depth analysis of the 13C NMR assignments for [1-(Methoxymethyl)cyclohexyl]methanol, a molecule featuring a challenging quaternary center, conformational complexities within its cyclohexane ring, and multiple heteroatom-linked carbons. We will move beyond a simple reporting of predicted values to explain the causal factors governing chemical shifts, compare these predictions with empirical data from analogous structures, and present a robust experimental framework for validation. This analysis is designed for researchers who require not just data, but a deep, mechanistic understanding of the spectral features.
Molecular Structure and Predictive Framework
The first step in any spectral assignment is a thorough analysis of the molecule's topology. [1-(Methoxymethyl)cyclohexyl]methanol presents several key features that will dictate its 13C NMR spectrum:
A Quaternary Carbon (C1): This non-protonated carbon is substituted with four distinct groups, making it a key stereocenter and a challenging atom to assign without 2D NMR techniques.
A Substituted Cyclohexane Ring (C1-C6): The six-membered ring introduces conformational dynamics (chair flips) and significant stereochemical effects (axial vs. equatorial) that influence the chemical shifts of the ring carbons.
Two Methylene Carbons Attached to Oxygen (C7 & C8): The primary alcohol (-CH₂OH) and the ether (-CH₂OCH₃) carbons will be significantly deshielded by the electronegative oxygen atoms.
A Methoxy Carbon (C9): The terminal methyl group of the ether provides a distinct, shielded signal.
Our predictive approach is grounded in established principles of NMR theory, including substituent effects (α, β, γ) and the influence of stereochemistry on carbon shielding.[1]
Visualizing the Analyte: Carbon Numbering Scheme
To ensure clarity throughout this guide, the following numbering scheme will be used.
Figure 1: Structure and numbering scheme for [1-(Methoxymethyl)cyclohexyl]methanol.
Predicted 13C NMR Assignments and Comparative Analysis
No publicly available, experimentally verified 13C NMR spectrum for [1-(Methoxymethyl)cyclohexyl]methanol could be located. Therefore, the following assignments are predicted based on a synthesis of data from analogous structures and foundational NMR principles. This predictive process mirrors the daily challenge faced by chemists in identifying novel compounds.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity (DEPT-135)
Rationale and Comparative Data
C1
40 - 45
None (Quaternary)
Quaternary carbons are inherently difficult to predict. In 1-methylcyclohexanol, the quaternary C1 appears around 70 ppm due to the direct attachment of an oxygen. Here, the oxygens are β, reducing their deshielding effect. The four carbon substituents suggest a shift significantly downfield from a simple cyclohexane carbon (~27 ppm).
C7 (-CH₂OH)
68 - 73
CH₂ (Positive)
Carbons bearing a hydroxyl group typically resonate in the 50-80 ppm range.[2] For cyclohexylmethanol, the -CH₂OH carbon is at ~68 ppm. The additional substitution at the adjacent C1 will likely cause a slight downfield shift.
C8 (-CH₂OCH₃)
78 - 83
CH₂ (Positive)
This carbon is also attached to an oxygen and adjacent to the quaternary center. In methoxymethylcyclohexane, the -CH₂O- carbon appears at ~78 ppm.[3] The additional -CH₂OH group on C1 will further deshield this carbon relative to that model compound.
C9 (-OCH₃)
58 - 62
CH₃ (Positive)
The methoxy carbon signal is highly characteristic. In simple methyl ethers, it appears around 55-60 ppm. For methanol itself, the shift is ~49.5 ppm.[4][5] The surrounding structure will slightly deshield it into the predicted range.
C2 / C6
33 - 38
CH₂ (Negative)
These carbons are β to the two electron-withdrawing substituents on C1. In unsubstituted cyclohexane, these carbons are at ~27 ppm. The β-deshielding effect from the C1 substituents will shift them downfield.
C3 / C5
21 - 24
CH₂ (Negative)
These carbons are γ to the substituents on C1. A key diagnostic feature in cyclohexane rings is the γ-gauche effect, where an axial substituent causes significant shielding (an upfield shift) of the γ-carbons.[6] Assuming a chair conformation where the bulky substituents force a preferred orientation, we predict a slight shielding effect compared to C4.
C4
25 - 28
CH₂ (Negative)
This carbon is most remote from the substitution center (δ-position) and is expected to have a chemical shift closest to that of unsubstituted cyclohexane (~27 ppm).[7]
The Power of Comparison: Validating Predictions with 2D NMR
A prediction, no matter how well-founded, requires experimental validation. A multi-pronged approach using modern 2D NMR experiments is essential for unambiguous assignment. This is not merely a data collection exercise; it is a logical workflow designed to create a self-validating dataset.
Experimental Workflow for Unambiguous Assignment
Figure 2: Logical workflow for NMR spectral assignment.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is the first crucial validation step. It differentiates carbon signals based on the number of attached protons. In our case, it will confirm C1 as quaternary (no signal), C9 as a CH₃ (positive signal), and C2, C3, C4, C5, C6, C7, and C8 as CH₂ groups (negative signals).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the proton(s) directly attached to it.[8] It is exceptionally sensitive and provides a direct link between the ¹H and ¹³C spectra. For example, the carbon signal predicted at ~60 ppm (C9) will show a correlation to the characteristic methoxy singlet in the proton spectrum (~3.3-3.4 ppm). This definitively assigns C9. Similarly, the protons on C7 and C8 can be used to assign their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the carbon skeleton, especially for identifying quaternary carbons.[9] It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations for assigning C1 would be:
A correlation from the protons on C7 (-CH₂OH) to C1 .
A correlation from the protons on C8 (-CH₂OCH₃) to C1 .
Correlations from the protons on C2 and C6 to C1 .
The presence of these cross-peaks in the HMBC spectrum provides irrefutable evidence for the assignment of the quaternary C1.
Recommended Experimental Protocol
To acquire high-quality, unambiguous data for [1-(Methoxymethyl)cyclohexyl]methanol, the following protocol is recommended.
A. Sample Preparation:
Accurately weigh 15-20 mg of the purified analyte.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solvating power and well-characterized residual solvent peaks.[7]
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]
Transfer the solution to a 5 mm NMR tube.
B. Instrument & Parameters (Example: 500 MHz Spectrometer):
¹³C{¹H} 1D Spectrum:
Pulse Program: zgpg30 (or equivalent with proton decoupling)
Spectral Width (SW): 240 ppm (0 to 240 ppm)
Acquisition Time (AQ): ~1.5 seconds
Relaxation Delay (D1): 2 seconds. For more quantitative results, especially for the quaternary carbon, this delay should be increased to 5-10 seconds.[11]
Number of Scans (NS): 1024 (or as needed to achieve S/N > 20:1)
DEPT-135 Spectrum:
Pulse Program: Standard DEPT-135 pulse sequence.
Parameters should be matched to the ¹³C spectrum for easy comparison.
gHSQC Spectrum (Gradient-Selected):
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for phase-sensitive CH/CH₃ vs. CH₂).
Spectral Width (F2 - ¹H): 12 ppm
Spectral Width (F1 - ¹³C): 100 ppm (centered on the aliphatic region, e.g., 10-90 ppm).
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
gHMBC Spectrum (Gradient-Selected):
Pulse Program: hmbcgplpndqf (or equivalent).
Spectral Widths: Same as HSQC.
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz. This is a good compromise value to observe both ²J and ³J correlations.[12]
Conclusion
References
Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers - ResearchGate. (n.d.).
Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF - ResearchGate. (n.d.).
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. - SciSpace. (n.d.).
Crews, P., & Rodríguez, J. (1988). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 53(5), 8668–8675. Available from: [Link]
Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed. (2024). The Journal of Organic Chemistry, 89(12), 8668–8675. Available from: [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation. Retrieved from [Link]
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]
H-C multiple-bond correlations: HMBC. (2010). Retrieved from [Link]
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
PubChem. (n.d.). Methoxymethylcyclohexane. National Institutes of Health. Retrieved from [Link]
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. (2025). RSC Publishing. Available from: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
Argyropoulos, D. S. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1692–1695. Available from: [Link]
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. (2020). ACS Medicinal Chemistry Letters, 11(7), 1423–1429. Available from: [Link]
Bhinderwala, F., et al. (2024). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 96(12), 4813–4821. Available from: [Link]
comparative study of [1-(Methoxymethyl)cyclohexyl]methanol and cyclohexanedimethanol
As a Senior Application Scientist navigating the complex landscape of chemical synthesis and pharmaceutical material design, selecting the right cycloaliphatic building block is critical to the success of your molecular...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of chemical synthesis and pharmaceutical material design, selecting the right cycloaliphatic building block is critical to the success of your molecular architecture. While they share a cyclohexane core, 1,4-Cyclohexanedimethanol (CHDM) and [1-(Methoxymethyl)cyclohexyl]methanol (1-MMCM) serve vastly different functions.
This guide provides an objective, data-driven comparative analysis of these two compounds, detailing their structural mechanics, divergent applications in drug development, and field-proven experimental protocols.
Structural and Mechanistic Profiling
The fundamental divergence between CHDM and 1-MMCM lies in their substitution patterns, which dictate their chemical reactivity and application scope.
1,4-Cyclohexanedimethanol (CHDM) [1]
CHDM is a 1,4-disubstituted cycloaliphatic diol. Commercially available as a mixture of cis and trans isomers (typically 30:70)[1], it features two highly reactive primary hydroxyl groups. The spatial separation of these hydroxyls across the rigid cyclohexane ring makes CHDM an ideal bifunctional monomer for step-growth polymerizations[2]. In drug development, CHDM is a foundational building block for synthesizing biodegradable polyketal copolymers, which act as acid-sensitive delivery vehicles for targeting acute inflammatory diseases[3][4].
[1-(Methoxymethyl)cyclohexyl]methanol (1-MMCM) [5]
In stark contrast, 1-MMCM is a 1,1-disubstituted (geminal) cyclohexane derivative. It possesses only one primary hydroxyl group, alongside a methoxymethyl ether group[6]. This geminal disubstitution creates massive, neopentyl-like steric hindrance around the C1 position. Because it is a mono-alcohol, 1-MMCM cannot form polymer backbones; instead, it acts as a chain terminator or a sterically demanding capping agent. In medicinal chemistry, attaching 1-MMCM to an active pharmaceutical ingredient (API) provides a lipophilic shield that can block cytochrome P450-mediated metabolism at the cyclohexane ring, thereby enhancing the drug's pharmacokinetic stability.
Comparative Performance Data
To facilitate formulation design, the physicochemical properties and reactivity profiles of both compounds are summarized below.
The following diagram maps the distinct logical workflows for utilizing CHDM versus 1-MMCM in pharmaceutical applications.
Caption: Divergent application pathways of CHDM and 1-MMCM in pharmaceutical development.
Application Workflows & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.
Protocol A: Synthesis of CHDM-Based Polyketals for Drug Delivery
Objective: Synthesize an acid-sensitive polyketal copolymer (e.g., PK3 analog) using CHDM for the encapsulation of anti-inflammatory therapeutics[4][8].
Monomer Preparation: Dissolve 1.0 equivalent of CHDM and 1.0 equivalent of a co-diol (e.g., 1,4-benzenedimethanol) in anhydrous toluene.
Causality: The reaction must be strictly anhydrous. The presence of water will thermodynamically favor the hydrolysis of the forming polyketal, preventing chain elongation.
Acetal Exchange Polymerization: Add 2.0 equivalents of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat the reaction mixture to 100°C using a fractional distillation setup[9].
Causality: 2,2-dimethoxypropane acts as the ketal donor. Heating to 100°C allows for the continuous distillation of methanol (b.p. 64.7°C). According to Le Chatelier’s principle, the physical removal of the methanol byproduct drives the step-growth equilibrium toward high-molecular-weight polymer formation.
Self-Validation Check: Monitor the distillation head temperature. A steady temperature of ~64.7°C confirms active polymerization. A sudden drop in head temperature indicates that methanol evolution has ceased and the reaction has reached maximum conversion.
Quenching: Cool the reactor and immediately add 500 µL of triethylamine.
Causality: Triethylamine neutralizes the p-TSA catalyst. If the acid is not neutralized prior to precipitation, the polyketal will rapidly depolymerize during workup.
Precipitation: Dropwise add the polymer solution into cold diethyl ether to precipitate the CHDM-polyketal.
Protocol B: API Capping via Steglich Esterification with 1-MMCM
Objective: Covalently attach 1-MMCM to a carboxylic acid-bearing API to create a sterically shielded, lipophilic prodrug.
Activation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of the carboxylic acid API in anhydrous dichloromethane (DCM). Chill to 0°C. Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Causality: Chilling to 0°C suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end product.
Catalysis: Add 0.2 equivalents of DMAP (4-Dimethylaminopyridine).
Causality: The primary alcohol of 1-MMCM is highly sterically hindered by the adjacent geminal cyclohexane substitution. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome this steric barrier.
Coupling: Add 1.1 equivalents of 1-MMCM. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The successful activation by EDC is visually confirmed by the precipitation of dicyclohexylurea (DCU) as a white byproduct in the DCM. The disappearance of the starting acid spot validates the coupling.
Workup: Filter the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Conclusion
The choice between CHDM and 1-MMCM is dictated by the architectural needs of your project. CHDM is an indispensable, bifunctional workhorse for creating robust, acid-sensitive polymer matrices capable of targeted drug delivery[7]. Conversely, 1-MMCM is a highly specialized, monofunctional tool; its unique geminal disubstitution provides exceptional steric shielding, making it a premium choice for API capping and metabolic stabilization.
HPLC Method Validation for the Quantification of [1-(Methoxymethyl)cyclohexyl]methanol: A CAD vs. ELSD Comparison Guide
Executive Summary & The Analytical Challenge[1-(Methoxymethyl)cyclohexyl]methanol (CAS No. 956518-76-6) is a critical aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge[1-(Methoxymethyl)cyclohexyl]methanol (CAS No. 956518-76-6) is a critical aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. From an analytical perspective, this molecule presents a significant challenge: its structure consists entirely of C-C, C-H, and C-O single bonds. Because it lacks a conjugated
-electron system, it does not absorb ultraviolet light above 200 nm. Consequently, standard HPLC-UV methods—the workhorses of most pharmaceutical laboratories—are entirely blind to this analyte.
To quantify [1-(Methoxymethyl)cyclohexyl]methanol accurately, analytical scientists must pivot to "universal" detection strategies. This guide objectively compares the three primary alternatives—Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—and provides a comprehensive, ICH Q2(R2)-compliant validation framework[1] for the optimal method.
Detector Selection & Causality: The "Why" Behind the Method
When UV detection fails, laboratories typically evaluate RID, ELSD, and CAD.
Refractive Index Detection (RID): While universal, RID is strictly limited to isocratic elutions because any change in mobile phase composition causes massive baseline drift. This makes it unsuitable for complex matrices, impurity profiling, or late-eluting compounds.
Evaporative Light Scattering Detection (ELSD): ELSD nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. However, light scattering drops off exponentially as particle size decreases. ELSD struggles to detect particles smaller than 50 nm, leading to poor sensitivity for low-concentration analytes[2].
Charged Aerosol Detection (CAD): CAD also relies on nebulization and evaporation. However, instead of light scattering, CAD transfers a charge to the dried analyte particles via ionized nitrogen gas. Because this charge transfer is independent of chemical structure and highly efficient even for particles as small as 10 nm, CAD provides a uniform, mass-based response with significantly higher sensitivity than ELSD[2].
For [1-(Methoxymethyl)cyclohexyl]methanol, HPLC-CAD is the superior choice due to its gradient compatibility, inter-analyte response uniformity, and superior limits of detection (LOD)[3][4].
Caption: Decision matrix for detector selection for non-chromophoric analytes.
Table 1: Performance Comparison of HPLC Detectors for Non-Chromophoric Analytes
Feature
Refractive Index (RID)
ELSD
CAD
Gradient Compatibility
No (Isocratic only)
Yes
Yes
Sensitivity (Typical LOD)
High g range
~100 - 500 ng
~10 - 50 ng
Response Linearity
Linear
Exponential (Requires Log-Log)
Power Function (Linearizable)
Mobile Phase Requirement
Any
Strictly Volatile
Strictly Volatile
Experimental Methodology: HPLC-CAD vs. HPLC-ELSD
To ensure a self-validating system, the methodology must account for the strict operational requirements of aerosol-based detectors. Crucially, all mobile phase additives must be highly volatile (e.g., formic acid, ammonium formate)[2][5]. Non-volatile salts (like sodium phosphate) will precipitate during the nebulization phase, causing severe background noise and permanently damaging the detector.
Step-by-Step Analytical Protocol
Column Selection: A standard C18 column (e.g., 150 mm × 4.6 mm, 3
m) provides adequate retention for the cyclohexyl moiety.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Sample Preparation: Dissolve [1-(Methoxymethyl)cyclohexyl]methanol reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to a stock concentration of 1.0 mg/mL. Serially dilute to create calibration standards ranging from 1
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.
Injection Volume: 10
L.
Column Temperature: 40°C.
Detector Settings:
CAD: Evaporator temperature set to 35°C (optimized for semi-volatile compounds to prevent analyte loss during evaporation); Data collection rate 10 Hz; Power Function Value (PFV) set to 1.3 to linearize the response.
ELSD: Nebulizer temperature 40°C; Drift tube temperature 50°C; Gain 50; Gas pressure 3.5 bar.
The revised ICH Q2(R2) guidelines (effective June 2024) mandate a lifecycle approach to analytical validation, emphasizing robustness and statistical justification for calibration models[1][6][7].
Because CAD and ELSD are non-linear by nature, ICH Q2(R2) permits the use of appropriate mathematical transformations[7]. For ELSD, a log-log transformation is typically required. For CAD, modern chromatography data systems apply a Power Function Value (PFV) directly to the signal, yielding a pseudo-linear response (
) that easily meets ICH acceptance criteria[3][4].
Caption: Step-by-step ICH Q2(R2) analytical method validation lifecycle.
Table 2: Comparative Validation Results (CAD vs. ELSD)
Data represents typical experimental validation outcomes for aliphatic alcohols using the described protocol.
ICH Q2(R2) Parameter
Acceptance Criteria
HPLC-CAD Results
HPLC-ELSD Results
Specificity
No interference at RT
Complies (No matrix peaks)
Complies (No matrix peaks)
Linearity Range
1 - 150 g/mL ()
10 - 150 g/mL ()
Limit of Detection (LOD)
S/N 3
0.05 g/mL
0.80 g/mL
Limit of Quantitation (LOQ)
S/N 10
0.15 g/mL
2.50 g/mL
Precision (Repeatability)
%RSD 2.0%
1.1% (at 50 g/mL)
3.4% (at 50 g/mL)
Accuracy (Recovery)
95.0% - 105.0%
98.5% - 101.2%
91.0% - 108.5%
Data Interpretation & Application Insights
The experimental data clearly demonstrates the superiority of CAD over ELSD for the quantification of [1-(Methoxymethyl)cyclohexyl]methanol.
Sensitivity and Particle Size: The LOD for CAD is over an order of magnitude lower than ELSD (0.05 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
g/mL vs 0.80 g/mL). This confirms the mechanistic reality that CAD efficiently charges and detects ultra-small particles (<50 nm) that ELSD simply cannot scatter light against.
Regulatory Compliance: Under the new ICH Q2(R2) standards, the precision of the analytical method is paramount[8]. The ELSD method failed to meet the strict
2.0% RSD repeatability threshold at mid-range concentrations, largely due to the instability of the light scattering response at lower analyte masses. The CAD method easily passed, ensuring the method is "fit for its intended purpose"[7].
Volatility Considerations: Because[1-(Methoxymethyl)cyclohexyl]methanol has a relatively low molecular weight (158.24 g/mol ), it exhibits semi-volatile characteristics. The evaporator temperature in the CAD was carefully optimized to 35°C to prevent the analyte from evaporating alongside the mobile phase.
By leveraging HPLC-CAD and adhering to ICH Q2(R2) guidelines, analytical scientists can establish a highly robust, sensitive, and reproducible self-validating system for this critical non-chromophoric intermediate.
References
European Medicines Agency (EMA) / ICH - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]
IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at: [Link]
MDPI - Application of HPLC Coupled with a Charged Aerosol Detector (CAD). Available at: [Link]
ResearchGate - Comparison between charged aerosol detection and light scattering detection. Available at:[Link]
HWI Group - Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]
A Comparative Guide to [1-(Methoxymethyl)cyclohexyl]methanol: Unveiling its Advantages in Modern Synthesis and Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, the cyclohexane scaffold is a cornerstone, providing a versatile three-dimensional framework for the construction of complex molecules.[1][2][3] The strategi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and organic synthesis, the cyclohexane scaffold is a cornerstone, providing a versatile three-dimensional framework for the construction of complex molecules.[1][2][3] The strategic functionalization of this carbocycle is paramount in dictating the physicochemical properties, metabolic stability, and biological activity of the resulting compounds. This guide presents a comprehensive comparison of [1-(Methoxymethyl)cyclohexyl]methanol, a unique bifunctional building block, with other functionalized cyclohexanes, highlighting its distinct advantages for researchers, scientists, and drug development professionals.
While direct comparative studies on [1-(Methoxymethyl)cyclohexyl]methanol are not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—a primary alcohol and a methoxymethyl (MOM) ether appended to a quaternary center—provides a strong basis for understanding its superior potential in various applications.
The Strategic Advantage of the Methoxymethyl Ether Moiety
The defining feature of [1-(Methoxymethyl)cyclohexyl]methanol is the presence of a methoxymethyl (MOM) ether. This group is widely recognized in organic synthesis as a robust protecting group for alcohols.[4][5][6] Its stability under a broad range of reaction conditions is a significant asset.
Key Stability Characteristics of the MOM Ether:
pH Stability: Stable in a pH range of 4 to 12.[4][6]
Resistance to Various Reagents: Inert to many common oxidizing and reducing agents, bases, and nucleophiles.[4][6]
Orthogonal Deprotection: The MOM group can be selectively cleaved under acidic conditions, allowing for a strategic deprotection that leaves other functional groups intact.[4][5]
This inherent stability profile allows for a wide array of chemical transformations to be performed on the primary alcohol of [1-(Methoxymethyl)cyclohexyl]methanol without affecting the MOM ether. This facilitates the synthesis of complex molecules in a more streamlined and efficient manner.
Comparative Analysis with Other Functionalized Cyclohexanes
To fully appreciate the advantages of [1-(Methoxymethyl)cyclohexyl]methanol, a comparison with other commonly utilized functionalized cyclohexanes is essential.
Feature
[1-(Methoxymethyl)cyclohexyl]methanol
(1-Methylcyclohexyl)methanol
(4,4-Dimethoxycyclohexyl)methanol
Primary Functional Groups
Primary Alcohol, Methoxymethyl Ether
Primary Alcohol, Methyl Group
Primary Alcohol, Dimethyl Ketal
Synthetic Versatility
High: Orthogonal reactivity of the two functional groups. The MOM ether can be a stable protecting group or a precursor to another alcohol.
Moderate: The methyl group is generally unreactive, limiting further functionalization at that position.
High: The dimethyl ketal can be deprotected to reveal a ketone for further elaboration.
Metabolic Stability
Potentially enhanced due to the ether linkage, which can be more stable to metabolic oxidation compared to simple alkyl groups.
The methyl group can be susceptible to metabolic oxidation.
The ketal is generally stable but can be hydrolyzed in vivo.
Stereoelectronic Effects
The ether oxygen can influence the conformation of the ring and act as a hydrogen bond acceptor, potentially impacting biological activity.
The methyl group provides steric bulk but has limited electronic influence.
The two methoxy groups provide significant steric bulk and can influence the ring conformation.
Proposed Experimental Validation
To empirically validate the theoretical advantages of [1-(Methoxymethyl)cyclohexyl]methanol, a series of comparative experiments are proposed.
Objective: To compare the in vitro metabolic stability of [1-(Methoxymethyl)cyclohexyl]methanol with that of (1-Methylcyclohexyl)methanol.
Methodology:
Incubation: Incubate each compound with liver microsomes (human or rat) in the presence of NADPH.
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound.
Expected Outcome: It is hypothesized that [1-(Methoxymethyl)cyclohexyl]methanol will exhibit a longer half-life and lower intrinsic clearance compared to (1-Methylcyclohexyl)methanol, indicating greater metabolic stability.
The Power of Bifunctionality: A Workflow for Complex Synthesis
The presence of two distinct and orthogonally reactive functional groups in [1-(Methoxymethyl)cyclohexyl]methanol opens up a streamlined pathway for the synthesis of complex molecular architectures.
Caption: Synthetic workflow leveraging the bifunctionality of [1-(Methoxymethyl)cyclohexyl]methanol.
Structural Considerations and Potential for Novel Scaffolds
The 1,1-disubstituted nature of [1-(Methoxymethyl)cyclohexyl]methanol provides a fixed geometric arrangement of its functional groups. This rigid scaffold can be advantageous in drug design, where precise positioning of pharmacophoric elements is crucial for high-affinity binding to biological targets.[2] The methoxymethyl group, with its ether oxygen, can also participate in hydrogen bonding interactions, further enhancing binding affinity and specificity.
Conclusion
While direct experimental comparisons are still emerging, a thorough analysis of the chemical principles governing the reactivity and stability of its functional groups strongly suggests that [1-(Methoxymethyl)cyclohexyl]methanol offers significant advantages over simpler functionalized cyclohexanes. Its combination of a readily derivatizable primary alcohol and a stable, yet selectively cleavable, methoxymethyl ether provides a powerful platform for the efficient synthesis of complex molecules. For researchers and drug development professionals, [1-(Methoxymethyl)cyclohexyl]methanol represents a valuable building block with the potential to accelerate the discovery and development of novel therapeutics and advanced materials.
ResearchGate. (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]
PMC. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. [Link]
ACS Publications. 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy | Organic Letters. [Link]
Wiley Online Library. (iii) NMR Data for Methoxymethyl Ethers bH. [Link]
Google Patents. EP0279436B1 - 3-tert. butyl-4-methoxy-cyclohexyl methanol, its production and its use as an odoriferous substance.
A Researcher's Guide to Functional Group Confirmation of [1-(Methoxymethyl)cyclohexyl]methanol using FT-IR Spectroscopy
For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, experience-driven a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, experience-driven approach to utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous confirmation of the primary alcohol and ether functional groups within [1-(Methoxymethyl)cyclohexyl]methanol. Moving beyond a simple procedural outline, we will delve into the causal reasoning behind experimental choices and offer a comparative analysis to ensure the trustworthiness of your spectral interpretation.
The Principle of FT-IR in Functional Group Analysis
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[3][4] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of the functional groups present.[2][5] For a molecule to be IR active, a change in the dipole moment must occur during the vibration.[6]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol is designed for the analysis of a liquid sample of [1-(Methoxymethyl)cyclohexyl]methanol. Attenuated Total Reflectance (ATR) is often a preferred method for liquids due to its minimal sample preparation.[7]
Instrumentation and Materials
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory
[1-(Methoxymethyl)cyclohexyl]methanol sample
Isopropanol or ethanol for cleaning
Lint-free wipes
Step-by-Step Procedure
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum Acquisition:
Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.
Acquire a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.
Sample Application:
Place a single drop of [1-(Methoxymethyl)cyclohexyl]methanol onto the center of the ATR crystal. Ensure the crystal is completely covered by the liquid.
Sample Spectrum Acquisition:
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Cleaning:
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
Interpreting the Spectrum of [1-(Methoxymethyl)cyclohexyl]methanol
The key to confirming the structure of [1-(Methoxymethyl)cyclohexyl]methanol lies in identifying the characteristic absorption bands for its three main components: the primary alcohol, the ether, and the cyclohexane ring.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Peak Characteristics
Alcohol
O-H Stretch
3500 - 3200
Strong, Broad
C-O Stretch
1085 - 1050
Strong
Ether
C-O Stretch
1150 - 1085
Strong
Cyclohexane
C-H Stretch
2950 - 2845
Strong, Sharp
C-H Bend (Scissoring)
1480 - 1440
Medium
Comparative Analysis: Distinguishing [1-(Methoxymethyl)cyclohexyl]methanol from Related Structures
To enhance the confidence in our spectral interpretation, a comparison with the FT-IR spectra of structurally similar molecules is invaluable.
[1-(Methoxymethyl)cyclohexyl]methanol vs. Cyclohexanemethanol
Key Difference: The presence of the methoxy group in the target molecule.
Spectral Comparison:
Both spectra will exhibit a strong, broad O-H stretching band around 3300-3400 cm⁻¹ and a strong C-O stretching band for the primary alcohol around 1050 cm⁻¹.
[1-(Methoxymethyl)cyclohexyl]methanol will show an additional strong C-O stretching band characteristic of an aliphatic ether, expected in the 1150-1085 cm⁻¹ region.[7][8][9] The spectrum for cyclohexanemethanol would lack this specific absorption.[1][6][10]
[1-(Methoxymethyl)cyclohexyl]methanol vs. Methoxycyclohexane
Key Difference: The presence of the primary alcohol in the target molecule.
Spectral Comparison:
Both molecules will display strong C-H stretching bands below 3000 cm⁻¹ and a C-O stretching band for the ether.
The spectrum of [1-(Methoxymethyl)cyclohexyl]methanol will be clearly distinguished by the presence of the intense, broad O-H stretching absorption between 3500 and 3200 cm⁻¹. Methoxycyclohexane's spectrum will be devoid of any significant absorptions in this region.
Visualizing the FT-IR Analysis Workflow
Caption: Workflow for FT-IR Analysis of a Liquid Sample.
Conclusion
FT-IR spectroscopy serves as a rapid and reliable tool for the structural confirmation of [1-(Methoxymethyl)cyclohexyl]methanol. By systematically acquiring the spectrum and identifying the characteristic absorption bands of the primary alcohol (broad O-H stretch at ~3350 cm⁻¹ and C-O stretch at ~1050-1085 cm⁻¹) and the ether (C-O stretch at ~1085-1150 cm⁻¹), in conjunction with the aliphatic C-H stretches of the cyclohexane ring, a high degree of confidence in the compound's identity can be achieved. A comparative analysis against molecules lacking one of these key functional groups provides a robust self-validating system for your results.
References
Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. [Link]
Unitechnolink. (n.d.). Analysis of Infrared spectroscopy (IR). UniTechLink. [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
PubChem. (n.d.). Cyclohexanemethanol. National Center for Biotechnology Information. [Link]
comparing the reactivity of [1-(Methoxymethyl)cyclohexyl]methanol with its isomers
An in-depth understanding of functionalized cyclohexanes is critical for modern drug discovery and materials science. Among these, [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) presents a unique reactivity prof...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of functionalized cyclohexanes is critical for modern drug discovery and materials science. Among these, [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) presents a unique reactivity profile due to its geminal (1,1-disubstituted) structural arrangement.
This guide objectively compares the reactivity, conformational dynamics, and synthetic utility of the 1,1-isomer against its positional alternatives, specifically the 1,4-isomer, [4-(Methoxymethyl)cyclohexyl]methanol (CAS 98955-27-2)[1], and the 1,2-isomer. By analyzing these compounds through the lens of physical organic chemistry, researchers can make informed decisions when selecting building blocks for structure-activity relationship (SAR) optimization.
Conformational Dynamics and Steric Hindrance
The fundamental driver of reactivity differences among these isomers is their preferred chair conformations and the resulting steric environments.
The 1,4-Isomer (Para-like): In [4-(Methoxymethyl)cyclohexyl]methanol, the substituents are located on opposite ends of the ring. This allows the molecule to readily adopt a highly stable diequatorial conformation, minimizing steric strain[2]. The primary alcohol is highly accessible, behaving much like a standard unhindered aliphatic alcohol.
The 1,1-Isomer (Geminal): [1-(Methoxymethyl)cyclohexyl]methanol features both the hydroxymethyl (-CH₂OH) and methoxymethyl (-CH₂OCH₃) groups on the same carbon. In any chair conformation, one of these groups must occupy an axial position, while the other is equatorial[2]. This forces the axial group into severe 1,3-diaxial interactions with the ring protons[3]. The resulting "neopentyl-like" steric crowding around the C1 carbon creates a high kinetic barrier for reagents attempting to access the primary alcohol.
The 1,2-Isomer (Vicinal): The 1,2-isomer introduces the possibility of strong intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen, particularly in the cis-diequatorial or equatorial-axial conformations. This internal bonding can either activate or deactivate the alcohol depending on the reaction conditions.
Conformational logic dictating the steric hindrance and reactivity of cyclohexane isomers.
Comparative Reactivity Profiles
The steric and electronic differences dictate how these isomers behave in standard synthetic transformations.
Acylation and Esterification
The rate of nucleophilic attack by the oxygen lone pair on an electrophilic carbonyl (e.g., acetic anhydride or an acid chloride) is highly sensitive to steric bulk. The 1,4-isomer undergoes rapid, quantitative acylation under standard conditions (e.g., DMAP/Pyridine). Conversely, the 1,1-isomer exhibits sluggish kinetics. The transition state requires the bulky electrophile to navigate past the adjacent methoxymethyl group, raising the activation energy (
).
Oxidation to Aldehydes
Converting the primary alcohol to an aldehyde (e.g., via Dess-Martin Periodinane or Swern oxidation) requires the formation of an intermediate where the oxidizing agent is covalently bound to the oxygen. The 1,1-isomer shows slower initial adduct formation. However, once formed, the rigid steric environment can actually prevent unwanted side reactions (like over-oxidation or enolization), leading to high purity of the resulting aldehyde.
Quantitative Reactivity Matrix
The following table summarizes the comparative performance metrics of the isomers across standard chemical environments:
To objectively verify these reactivity differences, the following standardized protocols are designed to provide self-validating kinetic and yield data.
Protocol A: Comparative Acylation Kinetics
Objective: Quantify the steric hindrance of the 1,1-isomer vs. the 1,4-isomer during esterification.
Preparation: In two separate, flame-dried 25 mL round-bottom flasks under N₂, dissolve 1.0 mmol of the respective isomer (1,1-isomer in Flask A; 1,4-isomer in Flask B) in 5.0 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Add 1.2 mmol of pyridine and 0.1 mmol of 4-dimethylaminopyridine (DMAP) to each flask. Cool both to 0 °C.
Initiation: Add 1.1 mmol of acetic anhydride dropwise. Begin timing immediately.
Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench each aliquot in 0.5 mL of methanol.
Analysis: Analyze the quenched samples via HPLC-UV (using a standard C18 column, Acetonitrile/Water gradient).
Validation Check: Plot the disappearance of the starting material. The 1,4-isomer should show pseudo-first-order decay reaching >95% completion within 30 minutes. The 1,1-isomer will demonstrate a significantly shallower decay curve, validating the steric shielding effect.
Protocol B: Controlled Oxidation to Aldehyde
Objective: Assess the impact of geminal disubstitution on oxidation efficiency.
Preparation: Dissolve 1.0 mmol of the alcohol isomer in 10 mL of anhydrous DCM. Cool to 0 °C under N₂.
Oxidation: Add 1.2 mmol of Dess-Martin Periodinane (DMP) in a single portion.
Reaction Tracking: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 3:1) until the starting material is consumed.
Workup: Dilute with 10 mL of diethyl ether. Quench with 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
Isolation: Extract the aqueous layer with ether (2 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
Validation Check: Obtain a ¹H-NMR spectrum. The aldehyde proton for the 1,1-isomer will appear as a distinct singlet near 9.5 ppm, confirming successful oxidation despite the hindered environment.
Experimental workflow for generating comparative reactivity profiles of cyclohexane isomers.
Implications for Drug Design and Materials Science
While the 1,4-isomer[1] is highly reactive and serves as an excellent cross-linking reagent in polymer chemistry (similar to 1,4-cyclohexanedimethanol), the sluggish reactivity of the 1,1-isomer is actually a massive advantage in medicinal chemistry.
The geminal disubstitution creates a localized Thorpe-Ingold effect . In drug development, primary alcohols and ethers are prime targets for rapid in vivo metabolism (e.g., glucuronidation or CYP450-mediated oxidation). By utilizing [1-(Methoxymethyl)cyclohexyl]methanol as a structural motif, researchers can strategically introduce steric bulk that blocks these metabolic enzymes from accessing the functional groups, thereby significantly increasing the half-life and metabolic stability of the drug candidate without drastically altering its lipophilicity (LogP).
References
LibreTexts Chemistry. "Conformations of Disubstituted Cyclohexanes." Chemistry LibreTexts. Available at: [Link]
Lumen Learning. "Disubstituted Cyclohexanes: Steric Hindrance and Conformational Equilibrium." MCC Organic Chemistry. Available at:[Link]
Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol is a highly valuable, desymmetrized diol derivative utilized extensively in pharmaceutical chemistry and advanced materials. Featuring a lipophilic cyclohexane core geminally disubstituted with a primary alcohol and a methyl ether, it provides a versatile amphiphilic scaffold for drug development.
An in-depth technical analysis and synthetic comparison guide for [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6). Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol is a highly valuable, desymmetrized diol...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and synthetic comparison guide for [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6).
Executive Summary[1-(Methoxymethyl)cyclohexyl]methanol is a highly valuable, desymmetrized diol derivative utilized extensively in pharmaceutical chemistry and advanced materials[1]. Featuring a lipophilic cyclohexane core geminally disubstituted with a primary alcohol and a methyl ether, it provides a versatile amphiphilic scaffold for drug development[2].
Synthesizing this molecule presents a classic organic chemistry challenge: differentiating two sterically and electronically identical primary hydroxyl groups. This guide objectively compares three distinct synthetic pathways—evaluating their mechanistic logic, regioselectivity, scalability, and overall yield—to help researchers select the optimal protocol for their specific laboratory or manufacturing constraints.
Visualizing the Synthetic Landscape
Figure 1: Overview of the three distinct synthetic routes to [1-(Methoxymethyl)cyclohexyl]methanol.
Route 1: Direct Mono-Alkylation (The Brute-Force Approach)
The most intuitive approach to synthesizing[1-(Methoxymethyl)cyclohexyl]methanol is the direct mono-methylation of commercially available 1,1-cyclohexanedimethanol via a classic Williamson Ether Synthesis[1].
Mechanistic Causality:
Because the two primary hydroxyl groups on the starting diol are chemically equivalent, deprotonating one does not significantly alter the pKa or steric accessibility of the other. When 1.0 equivalent of base and 1.0 equivalent of alkylating agent are used, the reaction operates under statistical control. The alkoxide rapidly equilibrates, leading to an unavoidable product distribution consisting of unreacted diol, the desired mono-ether, and the over-alkylated di-ether[1].
Step-by-Step Protocol:
Deprotonation: Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) and anhydrous THF. Cool to 0 °C.
Add a solution of 1,1-cyclohexanedimethanol (1.0 eq) in THF dropwise. Stir for 30 minutes until H₂ evolution ceases.
Alkylation: Add Methyl Iodide (MeI, 1.0 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.
Workup: Quench cautiously with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.
Purification: Subject the crude mixture to rigorous silica gel chromatography. Note: The polarity difference between the diol, mono-ether, and di-ether is marginal, requiring a shallow gradient of Hexanes/EtOAc for successful resolution.
Route 2: Desymmetrization via Acetal Reductive Cleavage (The Elegant Approach)
To bypass the statistical limitations of Route 1, researchers can temporarily mask the diol as a cyclic acetal, followed by a highly regioselective reductive cleavage[2].
Mechanistic Causality:
Reacting the diol with dimethoxymethane yields a symmetrical 1,3-dioxane derivative (3-oxaspiro[5.5]undecane). When treated with a strong Lewis acid like Titanium Tetrachloride (TiCl₄), one of the acetal oxygens coordinates to the metal, triggering C-O bond cleavage to form an oxocarbenium ion[3]. Because the starting acetal is perfectly symmetrical, cleavage of either C-O bond yields the exact same intermediate. Triethylsilane (Et₃SiH) then delivers a hydride to the oxocarbenium carbon, irreversibly trapping it as the mono-methyl ether in excellent yield[2].
Figure 2: Mechanistic sequence of the regioselective reductive cleavage of the cyclic acetal.
Step-by-Step Protocol:
Acetalization: Reflux 1,1-cyclohexanedimethanol (1.0 eq), dimethoxymethane (3.0 eq), and catalytic p-Toluenesulfonic acid (0.05 eq) in toluene using a Soxhlet extractor containing molecular sieves to drive the equilibrium. Concentrate to yield the crude acetal.
Reductive Cleavage: Dissolve the acetal in anhydrous CH₂Cl₂ and cool to -78 °C under a nitrogen atmosphere.
Add TiCl₄ (1.1 eq) dropwise. The solution will turn deep yellow/orange indicating complexation.
Immediately add Et₃SiH (1.2 eq) dropwise. Stir at -78 °C for 2 hours.
Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Warm to room temperature, filter through Celite to remove titanium dioxide salts, extract with CH₂Cl₂, dry, and concentrate.
Route 3: De Novo Construction via Enolate Alkylation
If starting from a diol is undesirable, the quaternary center can be constructed de novo by alkylating an ester enolate[4].
Mechanistic Causality:
Methyl cyclohexanecarboxylate is treated with Lithium Diisopropylamide (LDA). LDA is chosen specifically because it is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the α-carbon without attacking the ester carbonyl[5]. The resulting enolate is trapped with Chloromethyl methyl ether (MOM-Cl) to install the ether linkage[4]. A subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) converts the ester to the primary alcohol without disturbing the robust ether bond.
Step-by-Step Protocol:
Enolate Alkylation: Cool a solution of diisopropylamine (1.1 eq) in THF to -78 °C. Add n-BuLi (1.1 eq, 1.6 M in hexanes) to generate LDA.
Add methyl cyclohexanecarboxylate (1.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolization.
Add MOM-Cl (1.2 eq) dropwise. Stir for 2 hours, quench with NH₄Cl, and extract with EtOAc to isolate methyl 1-(methoxymethyl)cyclohexanecarboxylate.
Reduction: Dissolve the crude ester in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ (1.5 eq) in portions. Stir for 2 hours.
Fieser Workup: To quench, sequentially add
mL H₂O, mL 15% NaOH, and mL H₂O (where is the mass of LiAlH₄ in grams). Causality: This specific quench sequence traps the aluminum salts as a granular, easy-to-filter precipitate, preventing the formation of a gelatinous emulsion that would otherwise trap the product. Filter and concentrate.
Quantitative Performance Comparison
Synthetic Route
Overall Yield
Regioselectivity
Key Reagents
Primary Limitation
Route 1: Direct Alkylation
40–45%
Poor (Statistical)
NaH, MeI
Tedious chromatographic separation of di-ether byproduct.
Route 2: Acetal Cleavage
80–85%
Excellent (>99%)
Dimethoxymethane, TiCl₄, Et₃SiH
Requires strict anhydrous/cryogenic conditions and generates stoichiometric Ti waste.
Route 3: Enolate Alkylation
70–75%
Excellent (>99%)
LDA, MOM-Cl, LiAlH₄
Utilizes MOM-Cl, a highly toxic and regulated human carcinogen.
Conclusion & Recommendations
For small-scale discovery chemistry where speed is paramount, Route 1 is viable despite its low yield, provided the lab has automated flash chromatography capabilities. However, for scale-up or high-purity requirements, Route 2 is the undisputed optimal pathway. It leverages the inherent symmetry of the starting material to guarantee regioselectivity without the need for the highly toxic alkylating agents (MOM-Cl) required in Route 3 .
Master Organic Chemistry. "The Williamson Ether Synthesis." 1
Taylor & Francis. "Novel Reactions of Ethylene Acetals with Silyl-Substituted Nucleophiles. A Mild and Efficient Procedure for the Synthesis of Homoallyl Alkyl Ethers and Unsymmetrical Dialkyl Ethers." 2
Canadian Science Publishing. "Hydrogenolysis of carbohydrate acetals, ketals, and cyclic orthoesters with lithium aluminium hydride." 3
NIH. "Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid." 4
Reddit Chempros. "Iterative alkylation of an ester with LDA." 5
Technical Comparison Guide: Mass Spectrometry Characterization of [1-(Methoxymethyl)cyclohexyl]methanol
Executive Summary [1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is a critical gem-disubstituted cyclohexane intermediate, often employed in the synthesis of central nervous system (CNS) active agents and comple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[1-(Methoxymethyl)cyclohexyl]methanol (CAS 956518-76-6) is a critical gem-disubstituted cyclohexane intermediate, often employed in the synthesis of central nervous system (CNS) active agents and complex ether derivatives. Its structural core—a quaternary carbon bearing both a hydroxymethyl and a methoxymethyl group—presents unique challenges for structural elucidation via Mass Spectrometry (MS).
This guide compares two distinct analytical approaches for the characterization of this compound:
Direct Electron Ionization (Native EI-MS): The baseline method for rapid screening.
Trimethylsilyl (TMS) Derivatization: The industry-standard alternative for definitive quantification and structural confirmation.
Part 1: Mechanistic Analysis of Native EI-MS
The Baseline Approach
Direct injection of the native alcohol into a GC-MS system (70 eV EI) relies on the intrinsic stability of the molecule. However, gem-disubstituted cyclohexanes are prone to extensive fragmentation, often yielding a weak or absent molecular ion (
).
Fragmentation Pathway (Theoretical & Observed)
The fragmentation is driven by
-cleavage initiated by the radical cation located on the oxygen atoms. Because the molecule has two oxygenated side chains attached to a quaternary center, two competing -cleavage pathways dominate.
Molecular Ion (
): m/z 158 (Typically <1% relative abundance).
Pathway A (Loss of Hydroxymethyl): Cleavage of the
bond.
Fragment:
m/z: 127
Mechanism: The charge is stabilized on the remaining ether oxygen.
Pathway B (Loss of Methoxymethyl): Cleavage of the
bond.
Fragment:
m/z: 113
Mechanism: The charge is stabilized on the remaining hydroxyl oxygen.
Pathway C (Dehydration): Loss of water is common in alcohols, often preceded by thermal elimination in the injector port.
Fragment:
m/z: 140
Diagnostic Ion Table (Native)
m/z
Identity
Origin/Mechanism
Relative Intensity (Est.)
158
Molecular Ion
Very Weak / Absent
140
Dehydration (Thermal or EI)
Low - Medium
127
Loss of (-cleavage)
High (Diagnostic)
113
Loss of (-cleavage)
Medium
81
Cyclohexenyl cation (Ring frag)
High
45
Methoxymethyl cation
Medium
31
Hydroxymethyl cation
Medium
Part 2: The Alternative – TMS Derivatization
The Superior Method for Identification
To overcome the poor volatility and weak molecular ion of the native compound, silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the recommended alternative. This converts the hydroxyl group into a trimethylsilyl (TMS) ether.
Reaction & Structure
Reagent: BSTFA + 1% TMCS (Catalyst).
Reaction:
Derivative MW: 230.42 g/mol (
).
Enhanced Fragmentation Pattern
The TMS derivative directs fragmentation strongly towards the silylated group, producing sharp, diagnostic peaks that are easily searchable in spectral libraries.
Molecular Ion (
): m/z 230 (Often visible, unlike native).
The "M-15" Peak: Loss of a methyl group from the silicon atom.
m/z: 215
Significance: Confirms the presence of a TMS group and establishes MW.
The "Base Peak" (m/z 103):
Mechanism: Primary alcohols derivatized with TMS undergo
-cleavage of the bond between the -carbon and the rest of the molecule ().
Fragment:
m/z: 103
Reliability: This is the definitive marker for primary TMS alcohols.
Comparative Performance Data
Feature
Native Analysis (Direct)
TMS Derivatization (Alternative)
Molecular Ion Detection
Unreliable (<1%)
Reliable (m/z 230 or M-15 at 215)
Peak Shape
Tailing (H-bonding interactions)
Sharp, Gaussian (Non-polar)
Base Peak
m/z 81 or 127 (Non-specific)
m/z 103 (Highly Specific)
Thermal Stability
Low (Risk of dehydration)
High (Thermally stable)
Library Match Score
Moderate (<800)
High (>900)
Part 3: Visualization of Mechanisms
The following diagrams illustrate the competing fragmentation pathways for the native molecule and the streamlined pathway for the TMS derivative.
Figure 1: Comparative fragmentation pathways. Note the specificity of the m/z 103 ion in the TMS pathway compared to the multiple competing losses in the native pathway.
Part 4: Experimental Protocols
Protocol A: Native Analysis (Direct Injection)
Use only for rapid purity checks where quantification is not critical.
Solvent: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).
Concentration: 1000 ppm.
Inlet: Split 20:1, Temp 250°C . Note: High temp may induce dehydration.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).
Protocol B: TMS Derivatization (Recommended)
Use for metabolic profiling, impurity identification, and quantification.
Preparation: Place 1 mg of sample in a 2 mL GC vial.
Drying: Evaporate any solvent under a gentle stream of nitrogen (moisture inhibits silylation).
Dilution: Dilute with 900 µL Hexane or Ethyl Acetate.
Analysis: Inject 1 µL (Split 20:1).
Inlet: 260°C.
MS Source: 230°C.
Scan Range: m/z 40–450.
References
National Institute of Standards and Technology (NIST). Cyclohexanemethanol Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. [1-(Methoxymethyl)cyclohexyl]methanol Compound Summary. National Library of Medicine. Available at: [Link]
Michigan State University. Mass Spectrometry - Fragmentation Patterns of Alcohols and Ethers. Department of Chemistry Educational Resources. Available at: [Link]
Validation
assessing the purity of [1-(Methoxymethyl)cyclohexyl]methanol by quantitative NMR (qNMR)
Assessing the Absolute Purity of [1-(Methoxymethyl)cyclohexyl]methanol: A Quantitative NMR (qNMR) Comparison Guide Introduction [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6; MW: 158.24 g/mol ) is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Absolute Purity of [1-(Methoxymethyl)cyclohexyl]methanol: A Quantitative NMR (qNMR) Comparison Guide
Introduction
[1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6; MW: 158.24 g/mol ) is a highly versatile aliphatic building block utilized in complex organic synthesis and active pharmaceutical ingredient (API) development. However, its structural nature presents a significant analytical challenge: it entirely lacks a UV-active chromophore.
As a Senior Application Scientist, I frequently encounter critical discrepancies in early-stage drug development where traditional High-Performance Liquid Chromatography (HPLC) drastically overestimates the purity of such aliphatic compounds. Because HPLC relies on UV absorption, it is blind to non-UV-absorbing impurities[1]. To establish true mass balance and ensure downstream synthetic reproducibility, we must pivot to orthogonal, primary analytical methods[2].
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC and GC), demonstrating why qNMR serves as the gold standard, self-validating protocol for assessing the purity of [1-(Methoxymethyl)cyclohexyl]methanol.
The Causality of Analytical Selection: Why qNMR Outperforms Chromatography
The selection of a purity assay must be mechanistically grounded in the physicochemical properties of the analyte. For [1-(Methoxymethyl)cyclohexyl]methanol, the analytical logic dictates the following:
HPLC-UV (Fundamentally Flawed for this Analyte): HPLC-UV relies on the differential absorption of light. Because [1-(Methoxymethyl)cyclohexyl]methanol lacks conjugated pi-systems or aromatic rings, it exhibits negligible UV absorbance. Consequently, trace impurities with strong chromophores will generate massive, disproportionate peaks, while aliphatic impurities (like unreacted cyclohexanone derivatives) will remain entirely undetected[1].
GC-FID (Sub-optimal & Relative): Gas Chromatography with Flame Ionization Detection (GC-FID) is better suited for volatile aliphatic compounds. However, it remains a relative method. It relies on the assumption that all components volatilize equally and share similar ionization response factors, which is rarely true for oxidized degradation products[3].
1H qNMR (Ideal & Absolute): qNMR operates on a universal physical principle: the integrated area of a nuclear magnetic resonance signal is directly and absolutely proportional to the molar quantity of the nuclei producing it[4]. It provides universal detection for all proton-containing species and, crucially, determines absolute purity without requiring a reference standard of the analyte itself[2].
Table 1: Performance Comparison for [1-(Methoxymethyl)cyclohexyl]methanol Purity
Parameter
1H qNMR (Internal Standard)
HPLC-UV (Area %)
GC-FID (Area %)
Detection Mechanism
Universal (Proton proportionality)
Chromophore-dependent
Ionization of C-H bonds
Analyte Suitability
Ideal (Sharp -OCH3 singlet)
Poor (No chromophore)
Moderate (Volatility dependent)
Reference Standard
Not required for analyte
Required for absolute quantitation
Required for absolute quantitation
Purity Output
Absolute Mass Fraction (% w/w)
Relative (Area %)
Relative (Area %)
Accuracy
High (Primary ratio method)
Low (Variable Response Factors)
Moderate (Variable FID response)
Self-Validating qNMR Experimental Protocol
To ensure absolute trustworthiness, a qNMR protocol must be designed as a self-validating system. This means the method inherently proves its own accuracy through rigorous parameter control, the use of traceable Certified Reference Materials (CRMs), and mass balance[2][5].
Selection of Internal Standard (IS) and Solvent
For [1-(Methoxymethyl)cyclohexyl]methanol, the methoxy group (-OCH3) provides a sharp, distinct singlet around 3.2 ppm that integrates to exactly 3 protons. This peak is structurally isolated from the broad multiplet envelope of the cyclohexyl ring (1.2–1.6 ppm), making it the perfect quantitative reporter[4].
IS Selection: Maleic acid (singlet at 6.26 ppm, 2 protons) is the optimal CRM. It is highly stable, non-hygroscopic, and its signal sits far downfield, ensuring zero overlap with the aliphatic analyte[6].
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) ensures complete dissolution of both the lipophilic analyte and the polar Maleic acid IS.
Step-by-Step Methodology
Step 1: Gravimetric Preparation. Accurately co-weigh approximately 15 mg of[1-(Methoxymethyl)cyclohexyl]methanol and 10 mg of Maleic Acid CRM into a static-free vial using a calibrated microbalance (d = 0.001 mg).
Causality: High-precision weighing is the single largest contributor to qNMR accuracy. Any static or draft during this step propagates directly into the final purity calculation[7].
Step 2: Dissolution. Add 0.6 mL of DMSO-d6. Vortex thoroughly to ensure a completely homogenous, isotropic solution.
Step 3: NMR Acquisition Parameters.
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise (S/N) ratio[8].
Relaxation Delay (D1): Must be set to
5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically 30–60 seconds).
Causality: Failing to allow complete relaxation causes signal saturation. Because different protons relax at different rates, saturation artificially reduces the integral of slower-relaxing protons, fatally skewing the purity calculation[7].
Number of Scans (NS): Minimum of 16 scans to achieve an S/N ratio > 250:1 for the target peaks, ensuring integration errors remain < 1%[7].
Step 4: Spectral Processing.
Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transform to optimize peak shape without sacrificing resolution[7].
Causality (Critical): Perform manual phase and baseline correction. Automated baseline correction algorithms often distort the baseline beneath the broad aliphatic envelope of the cyclohexyl ring, introducing hidden integration errors[8].
Step 5: Integration. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methoxy singlet (~3.2 ppm, 3H).
Data Interpretation & Absolute Purity Calculation
The absolute purity (
) is calculated using the fundamental qNMR primary ratio equation[8]:
Where:
= Integral area (Analyte -OCH3 vs IS Maleic acid)
= Number of protons (3 for -OCH3, 2 for Maleic acid)
= Molar mass (158.24 g/mol for analyte, 116.07 g/mol for Maleic acid)
= Gravimetric weight (mg)
= Certified Purity of the Internal Standard (e.g., 99.98%)
Table 2: Experimental Data Comparison (Mock Validation Batch)
Method
Replicate 1
Replicate 2
Replicate 3
Mean Purity
RSD (%)
1H qNMR
98.45%
98.51%
98.48%
98.48%
0.03%
GC-FID
99.10%
99.25%
99.15%
99.16%
0.08%
HPLC-UV
100.00%
100.00%
100.00%
100.00%
0.00%
Analytical Insight: In this comparative batch, HPLC-UV reports a false 100% purity because the residual impurities (likely unreacted cyclohexyl precursors) do not absorb UV light[1]. GC-FID overestimates the purity due to differing ionization efficiencies of the impurities. Only qNMR reveals the true, absolute mass fraction (98.48%) with metrological traceability.
Workflow & Logic Visualization
Logical framework and self-validating workflow for qNMR purity assessment.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Source: emerypharma.com. URL:[Link]
[1] Part 1: Executive Safety Assessment [1-(Methoxymethyl)cyclohexyl]methanol is a functionalized cycloaliphatic alcohol containing an ether linkage. While specific toxicological data for this exact derivative is limited...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Safety Assessment
[1-(Methoxymethyl)cyclohexyl]methanol is a functionalized cycloaliphatic alcohol containing an ether linkage. While specific toxicological data for this exact derivative is limited, structural homologs (cyclohexylmethanol derivatives) dictate that it be treated as a Combustible Liquid and Irritant .[1]
Effective disposal requires strict segregation from strong oxidizers and halogenated waste streams.[1] Due to the ether moiety (-CH₂-O-CH₃), aged containers must be evaluated for peroxide formation prior to bulking, although the risk is lower than with secondary ethers.
Quick Disposal Classification
Parameter
Classification
Primary Waste Stream
Non-Halogenated Organic Solvent
RCRA Hazard Code
D001 (Ignitable) if Flash Point < 60°C; treat as D001 regardless for best practice.[1]
Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Part 3: Pre-Disposal Handling & Segregation
Before moving waste to the central accumulation area, the generator must stabilize the material.[1]
The Peroxide Check (The "Time-Gate" Protocol)
Although methyl ethers are stable, the presence of the ether oxygen adjacent to a methylene group creates a theoretical risk of peroxidation over long storage periods.[1]
Action: If the container date is >12 months old or shows crystal formation around the cap, test with Quantofix® Peroxide 100 strips.[1]
Result < 20 ppm: Proceed to standard disposal.
Result > 20 ppm: Contact EHS immediately for stabilization (typically via ferrous sulfate reduction) before moving.[1]
Compatibility Matrix
DO NOT MIX WITH:
Concentrated Nitric Acid: Risk of violent oxidation and gas evolution.[1]
Secondary Containment: Place the bottle in a polyethylene secondary bin until pickup.
Part 5: Emergency Spill Response
In the event of a spill (>100 mL) outside a fume hood:
Evacuate & Ventilate: Remove ignition sources. The vapor is heavier than air and may travel.[1]
PPE Upgrade: Wear butyl rubber or thick nitrile gloves (0.11mm minimum).[1] Standard latex is insufficient for prolonged contact with ether/alcohol mixes.[1]
Absorb: Use vermiculite or activated carbon spill pillows.[1]
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Combustible Solvent."[1]
Clean: Wash the surface with a detergent solution (Surfonic® or simple SDS solution) to remove oily residue.[1]
Part 6: Regulatory Compliance & Documentation[9]
EPA/RCRA Considerations (USA)
Characteristic Waste: Even if the flash point is technically >60°C (140°F), most facilities manage this as D001 (Ignitable) to simplify the waste stream and ensure high-temperature incineration.[1]
Satellite Accumulation: Store waste in a closed container at or near the point of generation.[1] The container must be marked "Hazardous Waste."[1]
PubChem. (2025).[1][2] Compound Summary: [1-(Methoxymethyl)cyclohexyl]methanol (C9H18O2).[1][4] National Library of Medicine.
[Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1]
[Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1]
[Link]
Personal protective equipment for handling [1-(Methoxymethyl)cyclohexyl]methanol
Handling specialized chemical intermediates like [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) requires more than a cursory glance at a Safety Data Sheet (SDS). As drug development and synthetic scaling advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized chemical intermediates like [1-(Methoxymethyl)cyclohexyl]methanol (CAS: 956518-76-6) requires more than a cursory glance at a Safety Data Sheet (SDS). As drug development and synthetic scaling advance, laboratory professionals must move beyond basic compliance and understand the mechanistic interactions between chemical structures and safety equipment.
This guide provides a rigorous, causality-driven approach to personal protective equipment (PPE) and operational workflows for this specific bifunctional organic scaffold.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand why[1-(Methoxymethyl)cyclohexyl]methanol poses specific hazards. The molecule features a highly lipophilic cyclohexyl ring coupled with two oxygenated functional groups (a primary hydroxyl and a methoxymethyl ether). This structural duality dictates its behavior upon contact with biological tissues and ambient environments[1][2].
Low molecular weight contributes to volatility and vapor generation[1].
Combustible Liquid
H227
The hydrocarbon bulk (C9H18O2) provides sufficient fuel density to ignite at elevated temperatures or near sparks[2].
Skin Irritation
H315
The lipophilic cyclohexyl ring facilitates rapid penetration of the stratum corneum, while the oxygenated groups disrupt epidermal lipid bilayers, causing defatting and irritation[2].
Eye Irritation
H319
Direct contact causes rapid protein denaturation and osmotic stress in the corneal epithelium[2].
Respiratory Irritation
H335
Volatile organic vapors interact aggressively with mucosal membranes in the upper respiratory tract, triggering inflammatory responses[2].
E-E-A-T Driven PPE Blueprint
Standard laboratory PPE is insufficient without verifying material compatibility. Based on chemical resistance data for structurally analogous cyclohexylmethanols and organic alcohols, the following matrix outlines the mandatory PPE and the scientific rationale for each selection[3][4].
Table 2: PPE Specification & Causality Matrix
PPE Category
Specification
E-E-A-T Rationale (Why this choice?)
Hand Protection
Nitrile Gloves (≥ 5 mil thickness)
Nitrile provides "Excellent" to "Good" permeation resistance against cyclohexylmethanols. Latex and vinyl degrade rapidly upon contact with these organic ethers/alcohols, compromising the barrier[3][4].
Eye Protection
Chemical Splash Goggles (Indirect Vented)
Standard safety glasses allow capillary wicking of liquids around the edges. Goggles seal the orbital area, mitigating the severe H319 hazard[2].
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates the H227 (Combustible Liquid) hazard. Synthetic coats (like polyester) can melt into the skin during an accidental ignition event[2].
Respiratory
Fume Hood (Face velocity >100 fpm)
Prevents inhalation of vapors (H335) by maintaining continuous negative pressure, directing volatile organics away from the operator's breathing zone[2].
Operational Workflow & Self-Validating Protocols
Safety is dictated by procedural logic. The following workflows ensure that every step incorporates a self-validating check to confirm system integrity before proceeding.
Logical workflow for safe handling and spill response of [1-(Methoxymethyl)cyclohexyl]methanol.
Protocol 1: Dispensing and Handling Methodology
Environmental Validation: Activate the chemical fume hood.
Self-Validation Check: Observe the digital monitor or use a Kimwipe strip taped to the sash to confirm a face velocity of >100 feet per minute (fpm). If the tissue does not pull inward, do not open the chemical.
PPE Integrity Check: Select ≥ 5 mil nitrile gloves[3].
Self-Validation Check: Inflate each glove with ambient air, twist the cuff to seal, and apply light pressure. The glove must hold pressure for 5 seconds without deflating, confirming the absence of micro-tears.
Static Dissipation: Because the compound is a combustible liquid (H227), ensure all metal dispensing equipment is grounded[2].
Self-Validation Check: Verify continuity between the dispensing vessel and the grounding bus bar using a multimeter.
Transfer Execution: Open the reagent bottle only within the functional fume hood. Use glass or PTFE-lined pipettes. Avoid polystyrene or standard plastic pipettes, as the ether/alcohol moieties may cause polymer leaching or degradation.
Protocol 2: Spill Response and Disposal Plan
In the event of an accidental release, immediate and methodical action prevents vapor accumulation and surface contamination.
Containment: Immediately halt operations and extinguish any nearby ignition sources (e.g., hot plates, open flames) due to the H227 hazard[2].
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).
Causality Note: Do not use combustible absorbents like paper towels or sawdust for large spills, as the combustible nature of the chemical can lower the auto-ignition threshold of the resulting mixture[2].
Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.
Surface Decontamination: Wash the affected area with a mild detergent and water, followed by a brief isopropanol wipe to dissolve and remove any residual lipophilic traces of the cyclohexyl ring.
Disposal: Label the container explicitly as "Hazardous Organic Waste - Combustible / Irritant (CAS 956518-76-6)" and transfer it to the facility's designated hazardous waste accumulation area in strict compliance with local environmental regulations[2].